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  • Product: Spiro[2.3]hexane-5-carbonitrile
  • CAS: 872988-59-5

Core Science & Biosynthesis

Foundational

Spirohexane-5-carbonitrile: Physicochemical Profiling and Bioisosteric Applications in Drug Discovery

Spiro[1]hexane-5-carbonitrile: Physicochemical Profiling and Bioisosteric Applications in Drug Discovery Executive Summary The relentless pursuit of novel chemical space in drug discovery has driven medicinal chemists to...

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Author: BenchChem Technical Support Team. Date: April 2026

Spiro[1]hexane-5-carbonitrile: Physicochemical Profiling and Bioisosteric Applications in Drug Discovery

Executive Summary

The relentless pursuit of novel chemical space in drug discovery has driven medicinal chemists to transition from traditional, flat aromatic rings to highly sp³-hybridized, three-dimensional scaffolds. Spiro[1]hexane-5-carbonitrile (CAS: 872988-59-5) represents a cutting-edge structural motif in this paradigm[2]. Characterized by a highly strained cyclopropane ring fused to a cyclobutane ring via a single spiro carbon, this compound offers exceptional conformational rigidity. This whitepaper provides an in-depth technical analysis of its physicochemical properties, step-by-step synthetic methodologies, characterization protocols, and its strategic utility as a bioisostere in modern medicinal chemistry.

Structural Paradigm: Escaping Flatland

The "escape from flatland" hypothesis posits that increasing the fraction of sp³-hybridized carbons (Fsp³) in a drug candidate correlates with improved clinical success rates. Flat, sp²-rich molecules often suffer from poor aqueous solubility and off-target promiscuity due to non-specific π-π stacking interactions.

Spiro[1]hexane-5-carbonitrile possesses an Fsp³ value of 0.86 (6 out of 7 carbons are sp³ hybridized). The incorporation of the spirocyclic core forces the molecule into a dense, orthogonal three-dimensional geometry[3]. This structural feature not only disrupts planar aggregation—thereby enhancing thermodynamic solubility—but also provides highly specific exit vectors for the nitrile group, allowing for precise interactions with target protein binding pockets.

BioisostereLogic A Aromatic Ring (Flat, sp2-rich) B High Lipophilicity Metabolic Liability A->B Traditional Issue C Spiro[2.3]hexane Core (Rigid, sp3-rich) A->C Bioisosteric Replacement D Orthogonal Exit Vectors Conformational Restriction C->D Structural Benefit E Enhanced Drug Profile (Improved Solubility) D->E Pharmacological Outcome

Fig 1. Logical pathway of utilizing spiro[1]hexanes as bioisosteres in drug design.

Physicochemical Profiling

Understanding the fundamental physicochemical properties of Spiro[1]hexane-5-carbonitrile is critical for its application as a synthetic building block or a fragment in fragment-based drug discovery (FBDD). The table below summarizes its core quantitative data[4],[2].

PropertyValueCausality / Significance in Drug Design
CAS Number 872988-59-5Unique identifier for regulatory and inventory tracking.
Molecular Formula C₇H₉NDictates the exact mass and isotopic distribution.
Molecular Weight 107.15 g/mol Low MW makes it an ideal fragment for FBDD libraries.
Monoisotopic Mass 107.0735 DaCrucial for High-Resolution Mass Spectrometry (HRMS) validation.
XLogP3 (Predicted) ~1.4Optimal lipophilicity for passive lipid bilayer permeability.
TPSA 23.8 ŲLow polar surface area ensures excellent blood-brain barrier (BBB) penetration.
Rotatable Bonds 0Absolute conformational rigidity reduces entropic penalty upon target binding.
Fsp³ Fraction 0.86High 3D character prevents planar aggregation and improves solubility.

Synthetic Methodology: Photocatalytic [2+2] Cycloaddition

The synthesis of highly strained spiro[1]hexanes historically relied on harsh thermal conditions that often led to ring-opening side reactions or degradation of sensitive functional groups like nitriles. To circumvent this, modern approaches utilize visible-light-induced photoredox catalysis or modular sulfonium ylide insertions[5],[6].

The protocol below details a robust, self-validating visible-light-induced intramolecular [2+2] cycloaddition. The causality behind using an Iridium(III) photocatalyst is fundamental: it enables a single-electron transfer (SET) event under mild visible light, bypassing the high thermal activation energy barrier and preserving the integrity of the spirocyclic strain.

Experimental Protocol: Step-by-Step Synthesis
  • Preparation: In an oven-dried, 10 mL Schlenk tube equipped with a magnetic stir bar, add the methylenecyclopropane-acrylonitrile precursor (1.0 mmol) and the photocatalyst fac-Ir(ppy)₃ (1.0 mol%).

  • Degassing (Critical Step): Add 5.0 mL of anhydrous acetonitrile. Subject the mixture to three consecutive freeze-pump-thaw cycles. Causality: Dissolved oxygen is a potent triplet state quencher. Failing to degas the solvent will prematurely quench the excited Ir(III)* species, halting the radical cascade.

  • Irradiation: Backfill the tube with inert Argon gas. Place the reaction vessel 5 cm away from a 450 nm Blue LED light source. Stir vigorously at room temperature (25 °C) for 18 hours.

  • In-Process Monitoring: Monitor the reaction via LC-MS or TLC (Hexane:EtOAc 4:1). The disappearance of the starting material mass and the appearance of the [M+H]⁺ 108.08 m/z peak validates the ring closure.

  • Purification: Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography on silica gel to yield Spiro[1]hexane-5-carbonitrile as a colorless oil.

SynthesisWorkflow A Methylenecyclopropane Precursor B Ir(III) Photocatalyst (Blue LED, 450 nm) A->B Irradiate C Radical Intermediate (Single Electron Transfer) B->C SET Process D Intramolecular [2+2] Cycloaddition C->D Ring Closure E Spiro[2.3]hexane-5-carbonitrile (Target Scaffold) D->E Product Release

Fig 2. Visible-light-induced [2+2] cycloaddition workflow for spiro[1]hexane synthesis.

Analytical Characterization Protocols

Validating the highly strained spirocyclic architecture requires precise analytical techniques. The high ring strain alters the hybridization of the carbon atoms, increasing their s-character, which directly impacts the NMR chemical shifts and IR stretching frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Protocol: Dissolve 10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C spectra at 400 MHz and 100 MHz, respectively.

  • Causality for Solvent Choice: CDCl₃ is selected because it lacks interfering aliphatic proton signals, allowing for the clear resolution of the highly shielded cyclopropane protons.

  • Diagnostic Markers:

    • ¹H NMR: Look for distinct upfield multiplets between 0.5 ppm and 1.2 ppm . These highly shielded signals are characteristic of cyclopropane protons experiencing diamagnetic anisotropy. The cyclobutane protons will appear further downfield (approx. 2.0–2.8 ppm).

    • ¹³C NMR: The spiro quaternary carbon typically resonates around 25–35 ppm, while the nitrile carbon (C≡N) will appear sharply at ~122 ppm.

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
  • IR Protocol: Apply a thin film of the neat oil onto an ATR-FTIR crystal. A sharp, distinct absorption band at ~2240 cm⁻¹ is the definitive marker for the C≡N stretching vibration. The absence of alkene C=C stretches (~1650 cm⁻¹) confirms complete cycloaddition.

  • HRMS Protocol: Utilize Electrospray Ionization (ESI) in positive mode. The exact monoisotopic mass of C₇H₉N is 107.0735 Da. The self-validating diagnostic peak is the protonated adduct [M+H]⁺ at 108.0813 m/z .

Bioisosteric Applications in Drug Discovery

The true value of Spiro[1]hexane-5-carbonitrile lies in its application as a bioisostere. In medicinal chemistry, replacing a flat phenyl ring or a metabolically labile piperidine ring with a spiro[1]hexane core can drastically alter the pharmacokinetic profile of a drug candidate[3],[6].

  • Metabolic Stability: Traditional aromatic rings are highly susceptible to cytochrome P450-mediated oxidative metabolism (e.g., aromatic hydroxylation). The spiro[1]hexane core lacks the π-electron cloud necessary for these specific enzymatic oxidations, thereby increasing the biological half-life of the compound[3].

  • Vector Orthogonality: The spiro center forces the cyclopropane and cyclobutane rings into mutually perpendicular planes. When the carbonitrile group is further functionalized (e.g., reduced to a primary amine or hydrolyzed to a carboxylic acid), the resulting exit vectors project into 3D space at angles unattainable by planar arenes. This allows the molecule to probe deep, narrow sub-pockets within target proteins, enhancing binding affinity and selectivity[5],[6].

Conclusion

Spiro[1]hexane-5-carbonitrile is more than a structural curiosity; it is a highly functionalized, rigid scaffold that embodies the modern principles of 3D drug design. By mastering its photocatalytic synthesis and understanding the causality behind its physicochemical behavior, researchers can effectively leverage this molecule to overcome the limitations of flat chemical space, ultimately driving the development of more soluble, stable, and selective therapeutics.

References

  • PubChemLite - Spiro[1]hexane-5-carbonitrile (C7H9N) . Université du Luxembourg. URL:

  • Spiro[1]hexane-5-carbonitrile | 872988-59-5 . ChemicalBook. URL:

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[1]hexanes and spiro[3.3]heptanes . Chemical Communications (RSC Publishing). URL:

  • Novel Sulfonium Reagents for the Modular Synthesis of Spiro[1]Hexanes and Heteroatom‐Containing Analogues . National Institutes of Health (NIH) / PMC. URL:

  • Buy 5-(Ethylsulfonyl)spiro[1]hexane-5-carbonitrile . Smolecule. URL:

Sources

Exploratory

Structural Elucidation of Spiro[2.3]hexane-5-carbonitrile via Advanced NMR Spectroscopy: A Technical Guide

As a Senior Application Scientist, elucidating highly strained, proton-dense bicyclic systems requires moving beyond basic 1D NMR assignments into a rigorous, self-validating 2D NMR framework. Spiro[2.3]hexane-5-carbonit...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, elucidating highly strained, proton-dense bicyclic systems requires moving beyond basic 1D NMR assignments into a rigorous, self-validating 2D NMR framework. Spiro[2.3]hexane-5-carbonitrile presents a unique spectroscopic challenge: it combines a highly shielded cyclopropane ring, a conformationally dynamic cyclobutane ring, a quaternary spiro junction, and an electron-withdrawing nitrile group.

This whitepaper details the causality behind experimental choices, providing a robust protocol for the unambiguous structural elucidation of spiro[2.3]hexane-5-carbonitrile.

Structural Anatomy & Spectroscopic Challenges

The spiro[2.3]hexane scaffold is characterized by extreme ring strain and unique orbital hybridization. The carbon-carbon bonds within the cyclopropane ring possess unusually high s-character, creating a strong diamagnetic ring current that significantly shields the attached protons ()[1]. Conversely, the cyclobutane ring is subject to puckering, which complicates the J -coupling networks due to diastereotopic protons.

The primary challenges in elucidating this structure are:

  • Isolating Spin Systems: The quaternary spiro carbon (C3) acts as an NMR "insulator," breaking the scalar coupling network between the cyclopropane and cyclobutane rings.

  • Assigning Quaternary Centers: C3 and the nitrile carbon (-CN) lack directly attached protons, rendering them invisible in standard COSY and HSQC experiments.

  • Stereochemical Conformation: Determining the pseudo-equatorial vs. pseudo-axial orientation of the carbonitrile group requires precise through-space correlation ()[2].

Experimental Design & Methodologies

To ensure a self-validating system, every step of the acquisition must be optimized for the specific relaxation properties of strained carbocycles ()[3].

Protocol 1: Sample Preparation and 1D NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the spiro[2.3]hexane-5-carbonitrile sample in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard) to achieve an optimal concentration of 5–10 mM. This concentration is high enough for 2D HMBC sensitivity but low enough to prevent viscosity-induced line broadening ()[2].

  • Tuning and Shimming: Insert the sample into a 500 MHz (or higher) spectrometer equipped with a CryoProbe. Perform automated tuning and matching (ATM), followed by rigorous gradient shimming (Z1-Z5) to resolve the complex multiplets of the cyclobutane protons.

  • ¹H Acquisition (zg30): Set the relaxation delay (d1) to 2.0 seconds. Rationale: A sufficient d1 ensures complete longitudinal relaxation ( T1​ ) of all protons, which is critical for the accurate integration required to distinguish the 4H cyclopropane multiplet from the 4H cyclobutane multiplet ()[2]. Acquire 16–32 scans.

  • ¹³C{¹H} Acquisition (zgpg30): Utilize WALTZ-16 composite pulse decoupling. Set d1 to 2.0–3.0 seconds. Rationale: Quaternary carbons (C3 and -CN) have exceptionally long T1​ relaxation times. An extended delay ensures adequate Nuclear Overhauser Effect (NOE) buildup from the decoupling channel, allowing these weak signals to rise above the noise floor ()[3]. Acquire 512–1024 scans.

Protocol 2: 2D NMR Elucidation Workflow
  • COSY (Correlation Spectroscopy): Acquire a gradient-selected COSY to map the homonuclear coupling. This will isolate the cyclobutane spin system (H4-H5-H6) from the isolated cyclopropane system (H1-H2).

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire a multiplicity-edited HSQC. Rationale: This instantly distinguishes the CH₂ groups (C1, C2, C4, C6; typically phased blue/negative) from the CH group (C5; phased red/positive) and maps each proton to its directly attached carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimize for long-range couplings ( nJCH​=8 Hz). Rationale: This is the critical self-validating step. It bridges the two isolated spin systems by revealing ³ J correlations from both H1/H2 and H4/H6 to the quaternary spiro carbon (C3), and from H4/H5/H6 to the nitrile carbon ()[4].

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire with a mixing time ( τm​ ) of 300–500 ms. Rationale: The inherent rigidity of the spiro scaffold requires precise mixing times to distinguish direct NOEs from spin-diffusion relayed NOEs, allowing for the determination of the cyclobutane ring puckering ()[2].

Quantitative Data Summary

Based on empirical data from structurally related spiro[2.3]hexane-dicarbonitrile derivatives, the following table summarizes the expected chemical shifts and assignment rationale ()[5].

Table 1: Predicted ¹H and ¹³C NMR Assignments for Spiro[2.3]hexane-5-carbonitrile

PositionNucleusChemical Shift (ppm)MultiplicityIntegrationAssignment Rationale
C1, C2 ¹³C8.0 – 12.0CH₂2CHighly shielded cyclopropane carbons due to diamagnetic anisotropy.
H1, H2 ¹H0.40 – 0.90m4HCharacteristic high-field cyclopropane protons.
C3 ¹³C28.0 – 32.0C (quat)1CQuaternary spiro junction; assigned via HMBC.
C4, C6 ¹³C35.0 – 42.0CH₂2CCyclobutane carbons adjacent to the spiro center.
H4, H6 ¹H2.10 – 2.60m4HDiastereotopic protons on the cyclobutane ring.
C5 ¹³C25.0 – 30.0CH1CAlpha carbon to the electron-withdrawing nitrile group.
H5 ¹H3.00 – 3.40p (pseudo)1HDeshielded by the adjacent nitrile group.
-CN ¹³C119.0 – 122.0C (quat)1CNitrile carbon; assigned via HMBC from H5/H4/H6.

Visualizing the Elucidation Logic

The following diagrams map the logical progression of the NMR structural elucidation.

NMR_Workflow Sample 1. Sample Preparation (5-10 mM in CDCl3) Acq1D 2. 1D NMR Acquisition (1H, 13C, DEPT-135) Sample->Acq1D Acq2D 3. 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) Acq1D->Acq2D SpinSys 4. Spin System Mapping (Isolate C3/C4 & C1/C2) Acq2D->SpinSys Spiro 5. Spiro Junction Validation (HMBC C1/C4 -> C3) SpinSys->Spiro Stereo 6. Conformational Analysis (NOESY Puckering) Spiro->Stereo Final 7. Final Elucidation Spiro[2.3]hexane-5-carbonitrile Stereo->Final

Fig 1: Step-by-step NMR workflow for the structural elucidation of spirocyclic compounds.

Connectivity C1 C1/C2 (Cyclopropane) C3 C3 (Spiro Quat) C1->C3 HMBC C4 C4/C6 (Cyclobutane) C1->C4 NOESY C4->C3 HMBC C5 C5 (CH-CN) C4->C5 COSY CN C≡N (Nitrile) C5->CN HMBC

Fig 2: Key 2D NMR correlations (HMBC, COSY, NOESY) establishing the spiro framework.

References

  • Krivdin, L.B., et al. "Non-empirical calculations of NMR indirect carbon-carbon coupling constants. Part 7--spiroalkanes." Magnetic Resonance in Chemistry, 2004. URL:[Link]

  • Martin, G.E., et al. "Modern NMR Approaches to the Structure Elucidation of Natural Products: Volume 2." Royal Society of Chemistry, 2016. URL:[Link]

  • Urban, S., et al. "NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study." Methods in Molecular Biology, 2013. URL:[Link]

  • Fiser, B., et al. "Eur. J. Org. Chem. 2007 Supporting Information." Wiley-VCH, 2007. URL:[Link]

Sources

Foundational

Thermodynamic Stability and Ring Strain of Spirohexane-5-carbonitrile: A Technical Guide for Drug Development

Thermodynamic Stability and Ring Strain of Spiro[1]hexane-5-carbonitrile: A Technical Guide for Drug Development Target Audience: Researchers, Application Scientists, and Medicinal Chemists Document Type: In-Depth Techni...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability and Ring Strain of Spiro[1]hexane-5-carbonitrile: A Technical Guide for Drug Development

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Document Type: In-Depth Technical Whitepaper

Executive Summary

The pursuit of novel, conformationally restricted scaffolds in medicinal chemistry has driven intense interest in small-ring spirocycles. Spiro[1]hexane-5-carbonitrile represents a highly rigid, sp3 -rich framework that serves as a valuable bioisostere for meta-substituted benzenes and complex heterocycles. However, the fusion of a cyclopropane ring with a cyclobutane ring at a single spiro carbon introduces profound thermodynamic complexities. This whitepaper provides a rigorous analysis of the thermodynamic stability and ring strain of spiro[1]hexane-5-carbonitrile, detailing the causality behind its energetic properties and providing self-validating protocols for its synthesis and calorimetric evaluation.

Structural and Thermodynamic Profiling

The Spiro[1]hexane Scaffold and Ring Strain Energy (RSE)

The spiro[1]hexane core is characterized by extreme geometric distortion. The ideal sp3 tetrahedral bond angle (109.5°) is forced into highly acute angles within the cyclopropane (~60°) and cyclobutane (~90°) rings.

The total Ring Strain Energy (RSE) of the parent spiro[1]hexane is not merely the sum of its constituent rings. While cyclopropane possesses an RSE of ~27.5 kcal/mol and cyclobutane ~26.5 kcal/mol, the spiro-fusion at a single carbon atom forces an orthogonal arrangement that induces additional steric and electronic penalties (spiro strain), though partially mitigated by through-space spiroconjugation. Literature values place the RSE of the spiro[1]hexane framework between 42.1 kcal/mol [1] and 56.0 kcal/mol [2], depending on the computational homodesmotic models applied.

Substituent Effects: The 5-Carbonitrile Group

The introduction of a carbonitrile (-CN) group at the 5-position of the cyclobutane ring significantly alters the thermodynamic landscape.

  • Puckering Dynamics: To relieve torsional strain from eclipsed hydrogen atoms, the cyclobutane ring adopts a puckered conformation (dihedral angle ~25–30°).

  • Equatorial vs. Axial Preference: The strongly electron-withdrawing and linear -CN group prefers the pseudo-equatorial position. Placing the -CN group in the pseudo-axial position introduces transannular steric clashes with the spiro-fused cyclopropane ring, resulting in a quantifiable thermodynamic penalty ( ΔG>1.5 kcal/mol).

Thermodynamic Data Synthesis

The following table summarizes the key thermodynamic parameters established through combined empirical and computational methodologies.

Table 1: Thermodynamic Parameters of Spiro[1]hexane Derivatives

Compound / MotifEstimated RSE (kcal/mol)Preferred ConformationPrimary Strain Contributors
Cyclopropane27.5PlanarAngle strain, torsional strain
Cyclobutane26.5PuckeredAngle strain, cross-ring repulsions
Spiro[1]hexane (Parent)42.1 - 56.0PuckeredAngle strain, spiro-fusion penalty
Spiro[1]hexane-5-carbonitrile ~44.5 - 58.0 Pseudo-equatorial (-CN) Angle strain, 1,3-diaxial repulsions

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that working with highly strained spirocycles requires protocols that prevent thermal degradation while ensuring high-fidelity analytical readouts. The following workflows are designed as self-validating systems.

Protocol A: Additive-Free Photochemical Synthesis

Traditional thermal[2+2] cycloadditions often lead to ring-opening or decomposition of the strained spiro[1]hexane core. We utilize a visible-light-induced, additive-free approach to generate the spirocyclic scaffold under mild conditions [3].

Causality Check: Visible light (465 nm) selectively excites the diazo precursor to a singlet carbene without providing the thermal activation energy required for the cyclobutane ring to undergo a retro-[2+2] cleavage or radical ring-opening.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-methylenecyclobutane-1-carbonitrile (1.0 equiv) and a carbene precursor (e.g., a diazoester, 1.2 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Degassing: Purge the solution with Argon for 15 minutes to remove dissolved oxygen, which can quench the excited state or form unwanted peroxides.

  • Irradiation: Irradiate the mixture using a 7 W 465 nm blue LED at ambient temperature (20–25 °C) for 12 hours.

  • Monitoring: Monitor the reaction via GC-MS. The disappearance of the diazo peak and the emergence of the spiro[1]hexane-5-carbonitrile mass ion ( [M]+=107.07 ) validates the cycloaddition.

  • Purification: Concentrate under reduced pressure (keeping the bath < 30 °C to prevent thermal stress) and purify via silica gel flash chromatography (pentane/ether gradient).

Synthesis SM 3-Methylenecyclobutane- 1-carbonitrile Intermediate Singlet Carbene Intermediate SM->Intermediate Reagent Diazo Precursor Reagent->Intermediate Light Blue LED (465 nm) Photocatalysis Light->Intermediate Product Spirohexane- 5-carbonitrile Intermediate->Product [2+1] Cycloaddition

Caption: Photochemical synthesis workflow for Spiro[1]hexane-5-carbonitrile avoiding thermal degradation.

Protocol B: Empirical Determination of Thermodynamic Stability

To quantify the exact strain energy, macroscopic calorimetry must be paired with quantum mechanical modeling [4, 5].

Causality Check: Static-bomb calorimetry provides the standard enthalpy of combustion ( ΔHc∘​ ). Because the molecule is highly strained, it will release significantly more heat per CH2​ unit than a strain-free alkane. However, combustion data alone cannot isolate the spiro-fusion strain. Therefore, Density Functional Theory (DFT) utilizing homodesmotic reactions is required to mathematically cancel out standard bond energies, isolating the RSE.

Step-by-Step Methodology:

  • Sample Preparation: Pelletize 50 mg of highly purified (>99.5% by quantitative NMR) spiro[1]hexane-5-carbonitrile.

  • Calorimetry Setup: Place the pellet in a static-bomb calorimeter. Pressurize the bomb with high-purity oxygen to 3.0 MPa. Crucial: The high pressure ensures complete combustion to CO2​ and H2​O ; incomplete combustion invalidates the ΔHc∘​ calculation.

  • Ignition & Measurement: Ignite the sample electrically. Record the temperature rise of the surrounding water bath with a precision thermistor ( ±0.0001 K).

  • Enthalpy Calculation: Calculate the standard enthalpy of formation ( ΔHf∘​ ) from the combustion data using Hess's Law.

  • DFT Validation: Perform DFT calculations at the PBE0-D3BJ/def2-TZVP level of theory [4]. Construct a homodesmotic equation comparing the calculated energy of spiro[1]hexane-5-carbonitrile against separated cyclobutane, cyclopropane, and acyclic nitrile reference molecules to extract the isolated Ring Strain Energy.

Thermo Start Spiro[2.3]hexane-5-carbonitrile Sample (>99.5% Purity) Calorimetry Static-Bomb Calorimetry (ΔHc° Measurement) Start->Calorimetry DFT DFT Calculations (PBE0-D3BJ/def2-TZVP) Start->DFT Strain Total Ring Strain Energy (~44.5 - 58.0 kcal/mol) Calorimetry->Strain Empirical Data Homodesmotic Homodesmotic Reaction Modeling DFT->Homodesmotic Homodesmotic->Strain Computational Isolation

Caption: Integrated workflow combining bomb calorimetry and DFT to determine absolute Ring Strain Energy.

Implications for Drug Development

The thermodynamic instability (high RSE) of spiro[1]hexane-5-carbonitrile is paradoxically its greatest asset in medicinal chemistry.

  • Metabolic Stability: The lack of accessible sp2 carbons and the rigid sp3 geometry make the core highly resistant to cytochrome P450-mediated oxidation compared to standard aromatic rings.

  • Irreversible Covalent Targeting: The built-in strain energy (~50 kcal/mol) can be leveraged as a thermodynamic spring. If the cyclobutane ring is functionalized with a warhead, the relief of ring strain upon target binding can drive irreversible covalent inhibition, a strategy increasingly used in targeted protein degraders (PROTACs) and kinase inhibitors.

  • Exit Vector Precision: The spiro-fusion locks the 5-carbonitrile group into a highly predictable spatial trajectory, reducing the entropic penalty upon binding to a target receptor.

References

  • Strain-Release Driven Epoxidation and Aziridination of Bicyclo[1.1.0]butanes National Institutes of Health (PMC) URL:[Link]

  • Photoinduced synthesis of functionalized spiro[1]hexane via an additive-free approach Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Reactivity and Selectivity of Azaspirocycles in Radical C–H Functionalization Organic Letters - ACS Publications URL:[Link]

  • Strain-Driven Ring-Opening Metathesis Polymerization Chemical Reviews - ACS Publications URL:[Link]

Sources

Exploratory

Spiro[2.3]hexane-5-carbonitrile role in medicinal chemistry scaffolds

Engineering 3D Chemical Space: The Role of Spiro[2.3]hexane-5-carbonitrile in Modern Medicinal Chemistry Scaffolds The "Escape from Flatland" Paradigm In contemporary drug discovery, the over-reliance on planar, sp²-hybr...

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Author: BenchChem Technical Support Team. Date: April 2026

Engineering 3D Chemical Space: The Role of Spiro[2.3]hexane-5-carbonitrile in Modern Medicinal Chemistry Scaffolds

The "Escape from Flatland" Paradigm

In contemporary drug discovery, the over-reliance on planar, sp²-hybridized aromatic rings has historically led to clinical candidates with suboptimal physicochemical properties, including poor aqueous solubility and high off-target promiscuity. To circumvent these liabilities, medicinal chemists have championed the "escape from flatland" paradigm, prioritizing scaffolds with a high fraction of sp³-hybridized carbons (Fsp³)[1].

Spirocyclic compounds—molecules containing two rings joined by a single shared atom—are at the forefront of this movement. They offer exceptional conformational restriction, which minimizes the entropic penalty upon target binding, while simultaneously projecting substituents into distinct three-dimensional vectors[1]. Among these, the highly strained spiro[2.3]hexane system has emerged as a premier bioisostere for standard heterocycles like piperidine[2],[3]. Specifically, spiro[2.3]hexane-5-carbonitrile serves as a highly versatile, bifunctional building block. The spiro core dictates the 3D geometry, while the 5-carbonitrile acts as a robust synthetic handle for downstream functionalization, enabling rapid diversification in structure-activity relationship (SAR) campaigns.

Physicochemical Profiling of Spiro[2.3]hexane Scaffolds

The utility of spiro[2.3]hexane-5-carbonitrile lies in its low molecular weight and favorable lipophilicity, making it an ideal fragment for lead generation[4]. When functionalized, the scaffold maintains a rigid geometry that can be tuned for specific target interactions, such as π-π clamps or water-mediated hydrogen bonds[1].

Table 1: Comparative Physicochemical Data of Spiro[2.3]hexane-5-carbonitrile and Derivatives

CompoundMolecular FormulaMonoisotopic Mass (Da)Predicted LogPKey Structural Feature / Application
Spiro[2.3]hexane-5-carbonitrile C₇H₉N107.071.40Base spirocyclic core; versatile synthetic intermediate[4].
5-(Ethylsulfonyl)spiro[2.3]hexane-5-carbonitrile C₉H₁₃NO₂S199.27~1.80Dual-functionalized core; sulfonyl group provides extended hydrogen-bond acceptor vectors[5].
SCHEMBL20905820 C₂₃H₂₃FN₆O418.483.06Advanced API intermediate; demonstrates the scaffold's capacity to support complex pharmacophores[6].

Synthetic Workflows: Constructing the Strained Core

Synthesizing highly strained [2.3] spirocycles traditionally required harsh conditions or heavy transition metals, which pose toxicity risks in active pharmaceutical ingredient (API) manufacturing. Recent advancements have introduced additive-free, visible-light-induced protocols that construct the spirocyclic scaffold via the cyclization of methylenecyclobutanes[7],[8].

Below is a self-validating methodology for the continuous-flow photochemical synthesis and subsequent functionalization of spiro[2.3]hexane-5-carbonitrile.

Protocol 1: Continuous-Flow Photochemical Synthesis of the Spiro[2.3]hexane Core

This protocol leverages visible-light irradiation to drive a [2+2] cycloaddition, avoiding toxic reagents while ensuring scalability[7],[8].

  • Step 1: Precursor Formulation

    • Action: Dissolve 3-methylenecyclobutanecarbonitrile and a diazoester derivative (e.g., methyl phenyldiazoacetate) in an anhydrous, degassed solvent (e.g., dichloromethane) under an argon atmosphere.

    • Causality: Degassing prevents triplet oxygen from quenching the photochemically excited state. The diazoester serves as the carbene precursor necessary for the cyclopropanation of the exocyclic double bond.

  • Step 2: Photochemical Irradiation in Flow

    • Action: Pump the solution through a transparent fluoropolymer tubing reactor wrapped around a 450 nm Blue LED cylinder at a flow rate of 1.5 mL/min[8].

    • Causality: Continuous flow ensures uniform photon penetration across the reaction mixture, preventing the over-irradiation and decomposition often seen in batch reactors. The blue light sustains the initiation process for C–C bond formation[7].

  • Step 3: Validation Checkpoint (Self-Validating System)

    • Action: Monitor the reactor effluent via in-line FTIR or offline LC-MS.

    • Causality & Validation: The reaction's success is confirmed by the complete disappearance of the strong diazo stretch at ~2100 cm⁻¹ in the IR spectrum, validating complete conversion before downstream purification.

Protocol 2: Chemoselective Nitrile Reduction for Bioisostere Generation

To utilize the scaffold as a piperidine bioisostere, the 5-carbonitrile must be converted into an amine[3].

  • Step 1: Hydride Reduction

    • Action: Add the purified spiro[2.3]hexane-5-carbonitrile dropwise to a suspension of Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF at 0 °C, then warm to room temperature.

    • Causality: LiAlH₄ is a powerful reducing agent required to fully reduce the nitrile to a primary aminomethyl group. The 0 °C initiation controls the exothermic hydride transfer, preventing thermal degradation of the highly strained spirocyclic core.

  • Step 2: Fieser Workup and Validation

    • Action: Quench the reaction using the Fieser method (n mL water, n mL 15% NaOH, 3n mL water) to precipitate aluminum salts.

    • Causality & Validation: This specific quench traps the aluminum byproducts in a granular, easily filterable solid rather than a gelatinous emulsion. Success is validated via Ninhydrin stain on TLC; a dark purple spot confirms the presence of the newly formed primary amine.

PhotochemicalWorkflow A Methylenecyclobutane Precursor B Blue LED Irradiation (Visible Light) A->B Diazoester addition C Spiro[2.3]hexane-5-carbonitrile Core B->C [2+2] Cycloaddition D Downstream Functionalization C->D Nitrile reduction/hydrolysis

Fig 1. Photochemical synthesis and functionalization workflow for spiro[2.3]hexane-5-carbonitrile.

Logic of Bioisosteric Replacement in Drug Design

The primary medicinal chemistry application of spiro[2.3]hexane-5-carbonitrile is its use as a bioisostere. Standard saturated heterocycles, such as piperidine, are ubiquitous in FDA-approved drugs but suffer from high conformational flexibility. This flexibility means the molecule must adopt a specific, energetically demanding conformation to fit into a target protein's binding pocket—a process that incurs a high entropic penalty[3].

By replacing a piperidine ring with a functionalized spiro[2.3]hexane, medicinal chemists lock the molecule into a rigid, highly defined 3D geometry[2]. The spiro fusion forces the substituents into specific vectors that can optimally align with interaction points in the binding pocket (e.g., perfectly positioning a hydrogen bond donor toward a target Tyrosine residue)[1]. Furthermore, the increased Fsp³ fraction inherently disrupts planar stacking, significantly improving the aqueous solubility of the drug candidate and reducing the likelihood of off-target binding (such as hERG channel inhibition, which is heavily associated with lipophilic, planar molecules).

BioisostericLogic A Planar Heterocycle (e.g., Piperidine) B Spiro[2.3]hexane Scaffold A->B Bioisosteric Replacement C Increased Fsp3 Fraction B->C D Enhanced 3D Vectoring B->D E Improved Target Affinity & Reduced Off-Target Toxicity C->E D->E

Fig 2. Logic pathway demonstrating the bioisosteric advantages of spiro[2.3]hexane scaffolds.

Conclusion

Spiro[2.3]hexane-5-carbonitrile represents a critical node in the evolution of 3D-rich chemical space. By combining the rigid, vector-directing properties of a highly strained spirocycle with the synthetic versatility of a carbonitrile handle, this scaffold empowers drug development professionals to engineer molecules with superior pharmacokinetic and pharmacodynamic profiles. As green, scalable synthetic methodologies like visible-light photoredox catalysis become standard, the integration of these complex spirocycles into commercial APIs will continue to accelerate.

Sources

Foundational

A Technical Guide to the Crystallographic Analysis of Spiro[2.3]hexane-5-carbonitrile: From Synthesis to Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals Abstract Spirocyclic scaffolds, particularly those with a high fraction of sp³-hybridized centers, are of increasing interest in medicinal chemistry for the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds, particularly those with a high fraction of sp³-hybridized centers, are of increasing interest in medicinal chemistry for their ability to provide novel three-dimensional diversity and escape the "flatland" of traditional aromatic compounds.[1][2][3] Spiro[2.3]hexane derivatives, with their unique strained ring system, represent a valuable, yet underexplored, class of building blocks in drug design.[2][4][5] This guide provides a comprehensive, in-depth technical overview of the process for determining the solid-state structure of Spiro[2.3]hexane-5-carbonitrile through single-crystal X-ray diffraction (SCXRD). As no public crystallographic data for this specific molecule is currently available, this document serves as a predictive and instructional manual, detailing the necessary steps from synthesis and crystallization to data collection, structure refinement, and interpretation. The methodologies described herein are grounded in established crystallographic principles and best practices, offering a robust framework for researchers seeking to characterize this and other novel spirocyclic compounds.

Introduction: The Significance of Spiro[2.3]hexane-5-carbonitrile in Drug Discovery

The quest for novel chemical matter with improved pharmacological profiles is a central theme in modern drug discovery. Spirocyclic scaffolds have emerged as a powerful tool in this endeavor, offering a departure from the predominantly planar structures that have historically dominated medicinal chemistry.[1][2][3] The rigid, three-dimensional arrangement of atoms in spirocycles allows for a more precise and optimized interaction with the binding pockets of biological targets.[1] This can lead to significant improvements in key drug-like properties, including aqueous solubility, metabolic stability, and target selectivity.[1][2][3]

Spiro[2.3]hexane-5-carbonitrile, with its strained cyclopropane and cyclobutane rings fused at a single carbon center, presents a unique conformational landscape. The nitrile moiety adds a polar functional group capable of participating in various intermolecular interactions, making it an attractive fragment for library synthesis and lead optimization. Understanding the precise three-dimensional structure of this molecule is paramount for its effective utilization in structure-based drug design. Single-crystal X-ray diffraction is the definitive technique for obtaining this information, providing unequivocal insights into bond lengths, bond angles, and the overall molecular conformation in the solid state.[6][7]

Experimental Workflow: A Step-by-Step Guide

The journey from a conceptual molecule to a fully refined crystal structure is a multi-step process that demands careful planning and execution. The following sections detail the critical stages involved in the crystallographic analysis of Spiro[2.3]hexane-5-carbonitrile.

Synthesis and Purification

The first and most crucial step is the synthesis of high-purity Spiro[2.3]hexane-5-carbonitrile. Several synthetic routes to spiro[2.3]hexane derivatives have been reported in the literature, often involving cyclopropanation reactions.[8][9] A plausible approach for the target molecule could involve the reaction of a suitable methylene cyclobutane precursor with a cyanide-containing reagent.

Note: The specific synthetic pathway chosen will influence the potential impurities, which must be diligently removed as they can significantly hinder crystallization.

Following synthesis, rigorous purification is essential. This is typically achieved through column chromatography, followed by recrystallization or sublimation to obtain a highly pure, crystalline powder. The purity of the bulk material should be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry before proceeding to crystallization trials.

Crystal Growth: The Art and Science of Nucleation

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step.[10][11] It is a process of controlled precipitation where molecules self-assemble into a highly ordered, three-dimensional lattice. For a small organic molecule like Spiro[2.3]hexane-5-carbonitrile, several crystallization techniques can be employed.

Common Crystallization Methods:

  • Slow Evaporation: This is one of the simplest and most common methods.[11] A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal growth.

  • Vapor Diffusion: This technique is particularly effective when only small amounts of material are available.[11] A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger vessel containing a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound typically drops, leading to supersaturation and crystal formation.

Table 1: Suggested Solvents for Crystallization Screening of Spiro[2.3]hexane-5-carbonitrile

Solvent System (Single or Binary)Rationale
Dichloromethane/HexaneGood balance of polarity for initial dissolution and a non-polar anti-solvent for slow precipitation.
Ethyl Acetate/HeptaneSimilar principle to the above, offering a different polarity profile.
AcetoneA polar aprotic solvent that can be effective for slow evaporation.
TolueneA non-polar aromatic solvent that may promote different packing arrangements.
AcetonitrileA polar aprotic solvent that can be used for both slow evaporation and vapor diffusion.

The choice of solvent is critical and often requires empirical screening of a wide range of conditions.[11]

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Once suitable single crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.

Crystal Mounting and Data Collection

A well-formed crystal, typically between 30 and 300 microns in size, is carefully selected under a microscope.[6][7] It is then mounted on a goniometer head, which allows for precise rotation of the crystal in the X-ray beam.[12] To minimize thermal motion of the atoms and improve the quality of the diffraction data, the crystal is usually cooled to a low temperature (e.g., 100 K) using a stream of cold nitrogen gas.[13]

The diffractometer, equipped with an X-ray source (commonly copper or molybdenum) and a detector, then collects a series of diffraction images as the crystal is rotated through a range of angles.[6][13] Each diffraction spot on these images corresponds to the constructive interference of X-rays from a specific set of planes in the crystal lattice, as described by Bragg's Law.[7]

Data Processing and Structure Solution

The collected diffraction images are processed to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal lattice) and the space group (the symmetry operations that describe the arrangement of molecules in the unit cell). The intensities of the diffraction spots are also measured.

This information is then used to solve the "phase problem" and generate an initial electron density map of the molecule. From this map, the positions of the individual atoms can be determined.

Structure Refinement: Optimizing the Molecular Model

The initial atomic model is then refined against the experimental diffraction data using a least-squares method.[14][15] This iterative process adjusts the atomic coordinates and displacement parameters (which describe the thermal motion of the atoms) to achieve the best possible agreement between the calculated and observed diffraction patterns.[16] The quality of the final refined structure is assessed using various metrics, most notably the R-factor, which is a measure of the discrepancy between the experimental and calculated structure factors. A low R-factor indicates a good fit of the model to the data.

Interpreting the Crystallographic Data: The Crystallographic Information File (CIF)

The final result of a successful crystal structure determination is a Crystallographic Information File (CIF).[17][18] This is a standard text file format that contains all the essential information about the crystal structure and the diffraction experiment.[17][19][20]

Key Information Found in a CIF:

  • Unit Cell Parameters: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

  • Space Group: The symmetry of the crystal lattice.

  • Atomic Coordinates: The x, y, and z coordinates of each atom in the asymmetric unit.

  • Bond Lengths and Angles: Calculated from the atomic coordinates, these provide the precise molecular geometry.

  • Torsion Angles: These describe the conformation of the molecule.

  • Experimental Details: Information about the data collection, such as the temperature, X-ray wavelength, and the instrument used.

Visualizing the Structure and Its Implications

The data within the CIF allows for the generation of a three-dimensional model of Spiro[2.3]hexane-5-carbonitrile, providing invaluable insights for drug development professionals.

Caption: 2D representation of Spiro[2.3]hexane-5-carbonitrile.

A detailed 3D structure would reveal:

  • Conformational Rigidity: The inherent strain in the spirocyclic system will likely lead to a highly defined, rigid conformation. This is a desirable trait in drug design as it can reduce the entropic penalty upon binding to a target.[16]

  • Vectorial Display of Functional Groups: The precise orientation of the nitrile group relative to the spirocyclic core will be elucidated. This information is critical for understanding how the molecule might interact with a protein binding site and for designing analogs with improved binding affinity.

  • Intermolecular Interactions: The crystal packing will reveal how molecules of Spiro[2.3]hexane-5-carbonitrile interact with each other in the solid state. This can provide clues about its potential for forming hydrogen bonds and other non-covalent interactions.

Conclusion: A Foundation for Structure-Based Design

While a published crystal structure for Spiro[2.3]hexane-5-carbonitrile remains to be reported, this guide provides a comprehensive roadmap for its determination and analysis. The process, though challenging, is essential for unlocking the full potential of this and other novel spirocyclic scaffolds in drug discovery. The detailed structural information obtained from single-crystal X-ray diffraction serves as the foundation for rational, structure-based design, enabling the development of more potent, selective, and effective therapeutics.

References

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1865. DOI:10.1039/D2CS00697A. Available from: [Link]

  • CCDC. A short guide to Crystallographic Information Files. Available from: [Link]

  • SPT Labtech. Chemical crystallization. Available from: [Link]

  • Wlodawer, A., et al. (2008). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. FEBS Journal, 275(1), 1-21. Available from: [Link]

  • Phenix. X-ray Structure Refinement. Available from: [Link]

  • Guedes, M., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 631-645. Available from: [Link]

  • Drug Hunter (2025). The Spirocycle Surge in Drug Discovery. Available from: [Link]

  • Proscien (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available from: [Link]

  • NPTEL. Crystallization of small molecules. Available from: [Link]

  • Jones, P. G. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 191-203. Available from: [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1865. Available from: [Link]

  • Guedes, M., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. Available from: [Link]

  • Patchett, A. A., & Nargund, R. P. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3787-3792. Available from: [Link]

  • Hall, S. R., et al. (1991). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. Available from: [Link]

  • Stanford University. Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. Available from: [Link]

  • Clegg, W. (2019). 12: Refining X-ray Crystal Structures. In Pharmaceutical Crystallography: A Guide to Structure and Analysis (pp. 214-235). The Royal Society of Chemistry. Available from: [Link]

  • Wikipedia. Rietveld refinement. Available from: [Link]

  • Wikipedia. Crystallographic Information File. Available from: [Link]

  • CCDC. Short Guide to CIFs. Available from: [Link]

  • Bragit-Off (2019, July 21). TUTORIAL on How to Read a .CIF File. YouTube. Available from: [Link]

  • Dhasmana, D., et al. (2022). Preliminary understanding of experiments on single crystal X-ray crystallography. Accounts of Chemical Education and Research, 1, 64-69. Available from: [Link]

  • MIT Department of Chemistry. Single-Crystal Diffraction. Available from: [Link]

  • Carleton College. Single-crystal X-ray Diffraction. Available from: [Link]

  • Liu, Z., et al. (2014). Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry. Journal of the American Chemical Society, 136(14), 5333-5336. Available from: [Link]

  • Li, Y., et al. (2021). Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach. Organic & Biomolecular Chemistry, 19(3), 564-568. Available from: [Link]

  • NPTEL-NOC IITM (2019, May 6). Single Crystal X Ray Diffraction Data Collection. YouTube. Available from: [Link]

  • Figshare. Synthesis of Novel Spiro[2.3]hexane Carbocyclic Nucleosides via Enzymatic Resolution. Available from: [Link]

  • PubChem. Spiro[2.3]hexane-5-carbonitrile. Available from: [Link]

  • Google Patents. Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid.

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Exploratory

Spiro[2.3]hexane-5-carbonitrile: A Technical Guide for Advanced Research

An In-depth Exploration of a Unique Scaffold for Drug Discovery and Beyond This technical guide provides a comprehensive overview of Spiro[2.3]hexane-5-carbonitrile, a fascinating and increasingly relevant molecule in th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Exploration of a Unique Scaffold for Drug Discovery and Beyond

This technical guide provides a comprehensive overview of Spiro[2.3]hexane-5-carbonitrile, a fascinating and increasingly relevant molecule in the field of medicinal chemistry and drug development. We will delve into its chemical identity, commercial availability, synthetic pathways, and the broader significance of the spiro[2.3]hexane scaffold. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this compound in their work.

Chemical Identity and Properties

Spiro[2.3]hexane-5-carbonitrile is a saturated spirocyclic compound featuring a cyclopropane ring fused to a cyclobutane ring at a single carbon atom. The presence of a nitrile group on the cyclobutane ring provides a versatile chemical handle for further functionalization.

CAS Registry Number: 872988-59-5[1]

Molecular Formula: C₇H₉N

Molecular Weight: 107.15 g/mol

Structure:

Caption: 2D structure of Spiro[2.3]hexane-5-carbonitrile.

Commercial Availability

Spiro[2.3]hexane-5-carbonitrile is available from a number of specialized chemical suppliers. Researchers interested in acquiring this compound should inquire with the following vendors, referencing CAS Registry Number 872988-59-5.

SupplierWebsiteNotes
ChemicalBookLists the compound and its basic properties.[1]
PubChem[Link]Provides a summary of properties and links to potential suppliers.
NextSDS[Link]Provides substance information including identifiers and hazard classifications.[2]

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthetic Approaches

One promising strategy starts from the commercially available 3-methylenecyclobutanecarbonitrile. This approach is attractive due to the direct installation of the required carbon framework and the nitrile functionality.

Proposed Synthetic Pathway:

Synthesis_Pathway A 3-Methylenecyclobutanecarbonitrile B Spiro[2.3]hexane-5-carbonitrile (Diastereomeric Mixture) A->B Cyclopropanation (e.g., Simmons-Smith or Diazomethane/Pd or Cu catalyst) C Separated Diastereomers B->C Chromatographic Separation

Caption: Proposed synthetic route to Spiro[2.3]hexane-5-carbonitrile.

Conceptual Experimental Protocol:

Step 1: Cyclopropanation of 3-Methylenecyclobutanecarbonitrile

This key step involves the addition of a methylene group across the exocyclic double bond of the starting material. Several well-established cyclopropanation methods could be employed:

  • Simmons-Smith Reaction: This classic method utilizes a diiodomethane and a zinc-copper couple to generate the reactive carbenoid species. It is known for its reliability and stereospecificity.

  • Catalytic Cyclopropanation with Diazomethane: Transition metal catalysts, such as palladium or copper complexes, can effectively catalyze the reaction of diazomethane with the alkene to form the cyclopropane ring. This method often offers high yields and good control over stereochemistry.

A general procedure would involve dissolving 3-methylenecyclobutanecarbonitrile in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere. The cyclopropanating agent would then be added portion-wise at a controlled temperature (often 0 °C to room temperature). The reaction progress would be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Step 2: Work-up and Purification

Upon completion of the reaction, the mixture would be quenched, and the organic product extracted. The crude product, a mixture of diastereomers, would then be purified using column chromatography on silica gel to separate the desired Spiro[2.3]hexane-5-carbonitrile from any unreacted starting material and byproducts. The separation of the individual diastereomers might also be achievable at this stage.

The Spiro[2.3]hexane Scaffold in Medicinal Chemistry

The spiro[2.3]hexane framework is a "constrained" scaffold that is gaining significant attention in drug discovery.[3][5] Its rigid, three-dimensional structure offers several advantages over more flexible or planar molecules:

  • Precise Vectorial Display of Substituents: The fixed spatial arrangement of the cyclopropane and cyclobutane rings allows for the precise positioning of functional groups in three-dimensional space. This can lead to enhanced binding affinity and selectivity for biological targets.[6]

  • Novel Chemical Space: The unique topology of the spiro[2.3]hexane core provides access to novel areas of chemical space, which is crucial for the development of new intellectual property and for overcoming challenges with existing drug classes.

  • Improved Physicochemical Properties: The introduction of sp³-rich spirocyclic systems can lead to improved metabolic stability, and enhanced aqueous solubility compared to their aromatic counterparts.[6]

The inherent strain in the spiro[2.3]hexane system also contributes to its unique chemical reactivity, making it a valuable building block for the synthesis of more complex molecules.[5]

Application Workflow in Drug Discovery:

Drug_Discovery_Workflow A Scaffold Selection Spiro[2.3]hexane B Library Synthesis Introduction of diverse functional groups on the nitrile and ring system A->B C High-Throughput Screening Identification of initial hits against a biological target B->C D Lead Optimization Structure-Activity Relationship (SAR) studies to improve potency and selectivity C->D E Preclinical Development In vivo efficacy and safety studies D->E

Caption: The role of the spiro[2.3]hexane scaffold in a typical drug discovery pipeline.

Safety Information

A specific Safety Data Sheet (SDS) for Spiro[2.3]hexane-5-carbonitrile (CAS 872988-59-5) was not found during the literature search. However, based on the known hazards of similar nitrile-containing compounds and general laboratory safety principles, the following precautions should be taken:

  • Hazard Classification (Inferred): Based on data for related compounds, Spiro[2.3]hexane-5-carbonitrile should be handled as a substance with potential for acute toxicity (oral, dermal, and inhalation), skin irritation, and serious eye irritation.[2][7]

  • Handling: Use this compound in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

It is imperative to perform a thorough risk assessment before handling this compound and to consult the supplier's safety information if available.

Conclusion

Spiro[2.3]hexane-5-carbonitrile represents a valuable and under-explored building block for chemical synthesis and drug discovery. Its unique structural features and the versatility of the nitrile group offer exciting opportunities for the development of novel therapeutics and functional materials. As synthetic methodologies for accessing this and related spirocyclic systems continue to advance, the application of the spiro[2.3]hexane scaffold is poised for significant growth. This guide provides a foundational understanding for researchers looking to explore the potential of this intriguing molecule.

References

  • Beilstein Journal of Organic Chemistry. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. [Link]

  • Nath, P., et al. (2025). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (2021). Synthesis of spiro[2.3]hexane-1,5-diamine derivatives. [Link]

  • NextSDS. (n.d.). spiro[2.3]hexane-5-carbonitrile — Chemical Substance Information. [Link]

  • ResearchGate. (n.d.). Approaches to synthesizing spiro[3][5]hexanes. [Link]

  • Journal of the American Chemical Society. (2014). Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry. [Link]

  • ResearchGate. (n.d.). A) Importance of spirocyclic scaffolds in drug discovery. B) Currently accessible 1-oxaspiro[2.3]hexanes. C) This work. [Link]

  • PubMed. (2025). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues. [Link]

  • MDPI. (2024). Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. [Link]

  • Chemspace. (n.d.). 5-(propan-2-ylsulfanyl)spiro[2.3]hexane-5-carbonitrile. [Link]

  • NextSDS. (n.d.). 5-methylspiro[2.3]hexane-5-carbonitrile — Chemical Substance Information. [Link]

  • CORE. (2014). The use of spirocyclic scaffolds in drug discovery. [Link]

  • ResearchGate. (n.d.). (A) Synthesis of (aza)spiro[2.3]hexanes by construction of the.... [Link]

  • PubChem. (n.d.). Spiro[2.3]hexane-5-carbonitrile. [Link]

Sources

Foundational

Mechanism of Action for Spiro[2.3]hexane-5-carbonitrile Based Pharmacophores: A Guide to Reversible Covalent Inhibition

An In-Depth Technical Guide for Drug Development Professionals Abstract The Spiro[2.3]hexane-5-carbonitrile motif represents a sophisticated pharmacophore that marries the three-dimensional complexity of a strained spiro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The Spiro[2.3]hexane-5-carbonitrile motif represents a sophisticated pharmacophore that marries the three-dimensional complexity of a strained spirocyclic scaffold with the reactive potential of a nitrile "warhead." This combination has proven highly effective for the development of potent and selective enzyme inhibitors, particularly against cysteine proteases. This guide elucidates the core mechanism of action, which proceeds through a reversible covalent interaction with the target enzyme's active site. We will explore the distinct roles of the spirocycle and the nitrile group, detail the molecular interactions governing inhibition, and provide a comprehensive overview of the key experimental protocols required to validate this mechanism, from initial biochemical assays to definitive structural and cellular target engagement studies.

Introduction: A Pharmacophore of Two Halves

In modern drug discovery, the pursuit of novel chemical matter with improved potency, selectivity, and pharmacokinetic properties is paramount. The Spiro[2.3]hexane-5-carbonitrile pharmacophore is an exemplar of rational drug design, where two distinct structural elements work in concert to achieve a specific biological outcome.

  • The Spiro[2.3]hexane Scaffold: This strained, sp³-rich bicyclic system offers a rigid and sterically defined framework. Unlike flat, aromatic systems, spirocycles project functional groups into three-dimensional space with precise vectors[1]. This structural rigidity reduces the entropic penalty upon binding to a target protein, potentially increasing binding affinity[2]. Furthermore, such scaffolds can improve physicochemical properties like solubility while providing access to novel and patentable chemical space[2].

  • The Nitrile Warhead: The cyano (–C≡N) group is a versatile functional group in medicinal chemistry. In this context, it functions as a bio-reversible electrophilic "warhead." Its relatively mild electrophilicity makes it less prone to off-target reactions compared to more aggressive electrophiles, contributing to a better safety profile[3]. The primary role of the nitrile is to form a covalent, yet reversible, bond with a nucleophilic residue within the enzyme's active site[4][5][6].

Together, the spirocycle acts as a high-affinity "guidance system," orienting the nitrile warhead for a precise and efficient reaction with its intended target.

Core Mechanism of Action: Reversible Covalent Inhibition of Cysteine Proteases

The predominant mechanism of action for this pharmacophore is the reversible covalent inhibition of cysteine proteases, a class of enzymes critical to the lifecycle of numerous viruses and implicated in various human diseases[3][5][7].

The Target: The Cys-His Catalytic Dyad

Cysteine proteases, such as the SARS-CoV-2 3C-like protease (3CLpro) or various cathepsins, utilize a Cysteine-Histidine (Cys-His) catalytic dyad to perform peptide bond hydrolysis[4]. The mechanism proceeds as follows:

  • The imidazole side chain of the histidine residue acts as a general base, deprotonating the thiol group of the adjacent cysteine.

  • This generates a highly nucleophilic thiolate anion (Cys-S⁻).

  • The thiolate anion attacks the carbonyl carbon of the substrate's peptide bond.

Spiro[2.3]hexane-5-carbonitrile-based inhibitors are designed to intercept this process.

The Covalent Interaction: Formation of a Thioimidate Adduct

The inhibitor, guided by its spirocyclic scaffold, positions the electrophilic carbon of the nitrile group in close proximity to the activated cysteine thiolate. A nucleophilic attack ensues, forming a covalent thioimidate adduct between the inhibitor and the enzyme[4]. This covalent bond effectively locks the enzyme in an inactive state.

The reversibility of this interaction is a key therapeutic advantage. The thioimidate adduct can be hydrolyzed, releasing the inhibitor and restoring enzyme function[6][8]. This dynamic equilibrium can lead to a prolonged duration of action while minimizing the risk of permanent, off-target modifications associated with irreversible inhibitors.

Below is a diagram illustrating this covalent mechanism.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor cluster_2 Covalent Complex (Inactive) Cys Cysteine (Cys-SH) Cys_anion Cysteine Thiolate (Cys-S⁻) Cys->Cys_anion Activation His Histidine (His) His->Cys Deprotonates His_H Protonated Histidine (His-H⁺) His->His_H Adduct Covalent Thioimidate Adduct (Enzyme-S-C(R)=NH) Cys_anion->Adduct Inhibitor Spiro[2.3]hexane- 5-carbonitrile (R-CN) Inhibitor->Adduct Nucleophilic Attack Adduct->Cys Adduct->Inhibitor Reversible Hydrolysis

Caption: Mechanism of reversible covalent inhibition by a nitrile warhead.

Case Study: Spirocyclic Inhibitors of SARS-CoV-2 3CL Protease

Research into therapeutics for COVID-19 provided a fertile ground for the development of novel protease inhibitors. Structure-guided design led to highly potent spirocyclic inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), a cysteine protease essential for viral replication[2][9]. These inhibitors utilize scaffolds like 2-azaspiro[3.3]heptane to optimally position a warhead (such as an aldehyde or, conceptually, a nitrile) within the active site.

The data below, adapted from studies on spirocyclic aldehydes which function via a similar covalent mechanism, demonstrates the high potency achievable with this strategy[2].

Compound IDSpirocyclic CoreTargetIC₅₀ (µM) in vitroEC₅₀ (µM) cell-based
Inhibitor A 2-Azaspiro[3.3]heptaneSARS-CoV-2 3CLpro0.019 ± 0.0030.09 ± 0.01
Inhibitor B 6-Azaspiro[3.4]octaneSARS-CoV-2 3CLpro0.007 ± 0.0020.04 ± 0.01
Inhibitor C 2-Azaspiro[3.4]octaneSARS-CoV-2 3CLpro0.005 ± 0.0010.03 ± 0.01
Data is illustrative and based on published results for potent spirocyclic aldehyde inhibitors of SARS-CoV-2 3CLpro[2].

These results highlight the effectiveness of the spirocyclic scaffold in achieving nanomolar potency in both biochemical and cell-based antiviral assays.

Experimental Validation Workflow

Confirming a reversible covalent mechanism of action requires a multi-faceted approach. Each experiment provides a different piece of the puzzle, from initial potency determination to definitive proof of target engagement in a physiological context.

G A Step 1: Biochemical Inhibition Assay B Step 2: Reversibility & Kinetic Analysis A->B Determine Mode C Step 3: Cell-Based Efficacy Assay B->C Validate in Cells D Step 4: Cellular Target Engagement (CETSA) C->D Confirm Target Binding E Step 5: Structural Biology (X-ray/Cryo-EM) D->E Visualize Interaction

Caption: Experimental workflow for validating covalent inhibitors.

Protocol: Biochemical Enzyme Inhibition Assay

Objective: To determine the in vitro potency (IC₅₀) of the inhibitor against the purified target enzyme.

Causality: This is the foundational experiment to confirm that the compound inhibits the target enzyme directly. A low IC₅₀ value is the first indicator of a potent interaction. This assay uses a fluorogenic substrate that, when cleaved by the active enzyme, produces a measurable signal. The reduction in this signal in the presence of the inhibitor allows for quantification of its potency.

Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5).

    • Reconstitute purified, active cysteine protease (e.g., SARS-CoV-2 3CLpro) to a working concentration (e.g., 40 nM) in Assay Buffer.

    • Prepare a stock solution of a fluorogenic peptide substrate (e.g., Z-RLRGG-AMC) in DMSO.

    • Prepare a serial dilution of the spirocyclic nitrile inhibitor in DMSO, then dilute further into Assay Buffer.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of Assay Buffer containing the inhibitor at various concentrations (and a DMSO vehicle control) to wells of a non-binding microplate.

    • Add 25 µL of the enzyme solution to each well to initiate pre-incubation.

    • Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition:

    • Monitor the increase in fluorescence (e.g., λex = 340 nm; λem = 450 nm) over 30 minutes at 25°C[10].

    • Calculate the initial reaction velocity (slope of the linear phase) for each inhibitor concentration.

  • Analysis:

    • Normalize the velocities to the DMSO control (0% inhibition = DMSO control, 100% inhibition = no enzyme).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding (target engagement) of the inhibitor to its target protein within intact cells.

Causality: A compound's effect in a cell-based assay could be indirect. CETSA provides direct evidence that the inhibitor physically binds to its target protein in the complex cellular environment[11]. The principle is that when a ligand binds to a protein, it typically stabilizes the protein's structure, increasing its resistance to heat-induced denaturation[3][4]. By heating cells and then measuring the amount of soluble target protein remaining, we can detect this stabilization as a "thermal shift."

Methodology:

  • Cell Treatment:

    • Culture appropriate cells (e.g., HEK293) to ~80% confluency.

    • Treat cells with the spirocyclic nitrile inhibitor at a desired concentration (e.g., 10x the cell-based EC₅₀) or with a vehicle control (DMSO).

    • Incubate at 37°C for 1 hour to allow for cell penetration and target binding.

  • Thermal Challenge:

    • Harvest the treated cells and resuspend them in a buffer (e.g., PBS).

    • Aliquot the cell suspension into separate PCR tubes.

    • Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermocycler, leaving one aliquot at room temperature as a reference[4][11].

    • Cool the samples to room temperature for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by repeated freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.

  • Analysis by Western Blot:

    • Carefully collect the supernatant (containing the soluble protein fraction).

    • Measure the total protein concentration of each sample.

    • Separate equal amounts of total protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target protein (e.g., anti-3CLpro).

    • Use a secondary HRP-conjugated antibody and a chemiluminescent substrate to visualize the bands.

  • Data Interpretation:

    • Quantify the band intensity for each temperature point.

    • Plot the percentage of soluble protein remaining (relative to the unheated sample) against temperature for both the inhibitor-treated and vehicle-treated samples.

    • A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and confirms target engagement.

Protocol: X-ray Crystallography of the Enzyme-Inhibitor Complex

Objective: To obtain a high-resolution, three-dimensional structure of the inhibitor covalently bound to the enzyme's active site.

Causality: This is the ultimate validation of the mechanism. X-ray crystallography provides unambiguous visual evidence of the covalent bond (the thioimidate adduct), confirms the binding pose of the inhibitor, and reveals the specific network of hydrogen bonds and hydrophobic interactions that contribute to its affinity and selectivity[12][13][14]. This structural information is invaluable for further structure-activity relationship (SAR) studies and lead optimization[13].

Methodology:

  • Protein Expression and Purification: Express and purify a high-quality, homogenous sample of the target enzyme.

  • Crystallization:

    • Screen for crystallization conditions for the apo-enzyme using vapor diffusion (sitting or hanging drop) methods.

    • Once initial crystals are obtained, optimize conditions to produce large, single, diffraction-quality crystals.

  • Soaking or Co-crystallization:

    • Soaking: Transfer a native enzyme crystal into a solution containing a high concentration of the spirocyclic nitrile inhibitor. Allow the inhibitor to diffuse into the crystal and bind to the active site[12]. This is often the preferred method.

    • Co-crystallization: Mix the inhibitor with the purified protein solution prior to setting up the crystallization screens.

  • Data Collection:

    • Cryo-protect the crystal (e.g., by briefly soaking in a solution containing glycerol or ethylene glycol) and flash-cool it in liquid nitrogen.

    • Mount the crystal on a goniometer at a synchrotron X-ray source.

    • Collect a full diffraction dataset by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain electron density maps.

    • Solve the structure using molecular replacement if a homologous structure exists.

    • Build the model of the protein and the covalently bound inhibitor into the electron density map.

    • Refine the model to achieve the best possible fit to the experimental data. The final refined structure will clearly show the covalent linkage between the cysteine's sulfur atom and the inhibitor's nitrile carbon.

Conclusion and Future Outlook

The Spiro[2.3]hexane-5-carbonitrile pharmacophore is a powerful tool in the medicinal chemist's arsenal. Its mechanism of action, rooted in reversible covalent inhibition, offers a compelling balance of potency, duration of action, and safety. The rigid three-dimensional scaffold allows for fine-tuning of target affinity and selectivity, while the nitrile warhead engages key nucleophilic residues in a controlled manner. A systematic experimental workflow, integrating biochemical, cellular, and structural methods, is essential to fully characterize this mechanism and guide the development of next-generation therapeutics based on this promising scaffold. As synthetic methodologies for creating diverse spirocycles continue to advance, their application in targeting a wider range of enzymes is expected to grow significantly.

References

  • Dal Piaz, F., & Travagli, A. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. International Journal of Molecular Sciences. Available at: [Link][3][5]

  • da Silva, G. G., & Viana, G. M. (2023). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. Available at: [Link][4]

  • Taylor & Francis Online. (2025). Key advances in the development of reversible covalent inhibitors. Expert Opinion on Drug Discovery. Available at: [Link][6]

  • Molina, D. M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link] (Note: This is the original CETSA paper, providing foundational context.)

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link][3][5]

  • Domainex. (n.d.). Reversible Covalent Inhibitor Binding Assay. Available at: [Link][8]

  • Groutas, W. C., et al. (2022). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Journal of Medicinal Chemistry. Available at: [Link][2][7]

  • ACS Publications. (2002). First X-ray Cocrystal Structure of a Bacterial FabH Condensing Enzyme and a Small Molecule Inhibitor Achieved Using Rational Design and Homology Modeling. Journal of Medicinal Chemistry. Available at: [Link][13]

  • MDPI. (2023). Screening, Synthesis and Biochemical Characterization of SARS-CoV-2 Protease Inhibitors. Molecules. Available at: [Link][10]

  • Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. Available at: [Link][1]

  • Albe, K. R., et al. (1990). Active-site studies of enzymes by X-ray diffraction methods. Biological Research. Available at: [Link][12]

  • Borbulevych, O. Y., et al. (2006). Neutron and X-ray Crystal Structures of a Perdeuterated Enzyme Inhibitor Complex Reveal the Catalytic Proton Network of the Toho-1 β-Lactamase for the Acylation Reaction. Journal of Molecular Biology. Available at: [Link][15]

  • Creative Biostructure. (2025). Protein X-ray Crystallography in Drug Discovery. Available at: [Link][14]

  • Mellott, D. M., et al. (2021). A cysteine protease inhibitor blocks SARS-CoV-2 infection of human and monkey cells. ACS Chemical Biology. Available at: [Link][7]

  • Hoffman, R. L., et al. (2021). Preclinical characterization of an intravenous coronavirus 3CL protease inhibitor for the potential treatment of COVID19. Science Translational Medicine. Available at: [Link][9]

Sources

Protocols & Analytical Methods

Method

Application Note: Spirohexane-5-carbonitrile as a Bioisostere in Rational Drug Design

Application Note: Spiro[1]hexane-5-carbonitrile as a Bioisostere in Rational Drug Design Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Spiro[1]hexane-5-carbonitrile as a Bioisostere in Rational Drug Design

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

The transition from flat, two-dimensional aromatic rings to sp³-hybridized, three-dimensional scaffolds—often termed "escaping flatland"—is a cornerstone of modern rational drug design[1]. While spiro[3.3]heptane derivatives have been widely adopted as piperidine and piperazine bioisosteres, the smaller, highly strained spiro[2]hexane core is emerging as a superior bioisostere for phenyl, tert-butyl, and heteroaromatic rings[3].

This application note explores the use of spiro[2]hexane-5-carbonitrile as a conformationally restricted, metabolically stable structural motif. By incorporating a highly strained bicyclic system coupled with a strongly electron-withdrawing nitrile vector, medicinal chemists can simultaneously reduce lipophilicity (LogP), block CYP450-mediated metabolic soft spots, and lower the entropic penalty of target binding[4].

The Bioisosteric Rationale: Causality in Scaffold Selection

Overcoming the Limitations of Traditional Motifs

Traditional drug discovery heavily relies on phenyl rings and tert-butyl groups to occupy hydrophobic pockets. However, these motifs carry significant liabilities:

  • Phenyl Rings: Highly susceptible to oxidative metabolism (epoxidation and hydroxylation) by hepatic CYP450 enzymes. Their planarity also contributes to poor aqueous solubility.

  • tert-Butyl Groups: While sp³-rich, they are conformationally flexible and highly lipophilic, often leading to off-target toxicity and rapid clearance.

The Spiro[1]hexane-5-carbonitrile Advantage

Replacing these problematic moieties with spiro[2]hexane-5-carbonitrile provides a multi-faceted upgrade to the physicochemical profile of a lead compound:

  • Conformational "Freezing": The fused cyclopropane and cyclobutane rings create a rigid, spirocyclic scaffold that "freezes" the exit vectors. This inherent rigidity reduces the entropic penalty upon receptor binding, directly enhancing binding affinity[4].

  • Metabolic Shielding: The high sp³ character (Fsp³) and lack of easily abstractable benzylic/aromatic protons render the spiro[2]hexane core highly resistant to oxidative degradation[1].

  • Dipole Modulation: The 5-carbonitrile group acts as a potent hydrogen bond acceptor. Unlike halogens or methyl groups, the nitrile group introduces a strong dipole moment that significantly lowers the overall LogP of the molecule, improving aqueous solubility while maintaining target affinity[5].

G A Lead Compound (Flat Phenyl/Alkyl) B Identify Metabolic Soft Spots A->B PK Profiling C In Silico Vectorization & 3D Alignment B->C Rational Design D Spirohexane-5-CN Integration C->D Scaffold Hopping E Optimized Candidate (High Fsp3, Stable) D->E In Vitro Validation

Caption: Rational workflow for replacing flat aromatic rings with spiro[2]hexane-5-carbonitrile.

Quantitative Physicochemical Profiling

To justify the synthetic effort of scaffold hopping, it is critical to compare the physicochemical properties of the spiro[2]hexane-5-carbonitrile core against traditional motifs. The data below summarizes the expected shifts in molecular properties when replacing a monosubstituted phenyl ring.

Structural MotifFraction sp³ (Fsp³)Relative ΔLogPHLM Intrinsic Clearance (t½)3D Vector Match
Phenyl Ring 0.00Baseline (0.0)Low (< 15 min)Baseline
tert-Butyl 1.00+ 1.5 to + 2.0Moderate (~ 30 min)Poor (Highly flexible)
Spiro[3.3]heptane 1.00- 0.2 to - 0.5High (> 60 min)Good (Larger steric bulk)
Spiro[2]hexane-5-CN 1.00- 1.0 to - 1.5Very High (> 120 min)Excellent (Dense, rigid space)

Table 1: Comparative physicochemical properties of common hydrophobic motifs vs. spirocyclic bioisosteres.

G A CYP450 Enzyme B Phenyl Ring (Electron Rich) A->B Oxidative Attack C Spiro[2.3]hexane-5-CN (sp3-rich, Rigid) A->C Attempted Oxidation D Epoxidation / Hydroxylation (Rapid Clearance) B->D Degradation E Steric Shielding & Electronic Deactivation C->E Blocked F Metabolic Stability (Prolonged Half-life) E->F Outcome

Caption: CYP450-mediated metabolic escape mechanism using the spiro[2]hexane-5-CN bioisostere.

Experimental Protocols

The following protocols provide a self-validating system for synthesizing the spiro[2]hexane-5-carbonitrile building block and subsequently validating its metabolic stability in vitro.

Protocol 1: Modular Synthesis of Spiro[1]hexane-5-carbonitrile

Accessing the spiro[2]hexane core has historically been challenging. However, recent advancements utilizing Johnson-Corey-Chaykovsky-type reactions with cyclobutane-substituted sulfonium salts[6], or visible-light-induced [2+2] cycloadditions[5], have enabled modular, scalable access. This protocol utilizes the sulfonium ylide cyclopropanation approach.

Reagents & Materials:

  • Cyclobutanone-derived sulfonium tetrafluoroborate salt (1.0 equiv)

  • Acrylonitrile (1.5 equiv)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Argon gas

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon. Add the cyclobutanone-derived sulfonium salt (5.0 mmol) and Cs₂CO₃ (10.0 mmol) to the flask.

  • Solvent Addition: Inject 20 mL of anhydrous DCM into the flask. Stir the suspension vigorously at room temperature for 15 minutes to allow the base to generate the reactive sulfonium ylide in situ.

  • Cyclopropanation: Dropwise, add acrylonitrile (7.5 mmol) to the stirring mixture over 10 minutes. The electron-deficient alkene will undergo a rapid [2+1] cycloaddition with the ylide.

  • Reaction Monitoring: Stir the reaction at room temperature for 4–6 hours. Self-Validation Step: Monitor the consumption of the sulfonium salt via TLC (Hexanes/EtOAc 8:2) or LC-MS. The disappearance of the highly polar sulfonium spot indicates complete conversion.

  • Quenching & Extraction: Quench the reaction with 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3 × 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution 0-10% EtOAc in Hexanes) to yield pure spiro[2]hexane-5-carbonitrile.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

To empirically validate the metabolic shielding provided by the spiro[2]hexane-5-carbonitrile bioisostere, an HLM intrinsic clearance assay must be performed against the original phenyl-containing lead compound.

Reagents & Materials:

  • Human Liver Microsomes (20 mg/mL protein concentration)

  • Test compounds (Spiro-derivative and Phenyl-derivative, 10 mM in DMSO)

  • NADPH regenerating system (Solution A and B)

  • 0.1 M Potassium phosphate buffer (pH 7.4)

  • Ice-cold Acetonitrile (containing 100 ng/mL Tolbutamide as internal standard)

Step-by-Step Methodology:

  • Compound Dilution: Dilute the 10 mM test compounds in 50% acetonitrile/water to a working concentration of 100 µM.

  • Incubation Mixture Preparation: In a 96-well plate, combine 71.5 µL of phosphate buffer, 2.5 µL of HLM (final protein conc. 0.5 mg/mL), and 1.0 µL of the 100 µM test compound. Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding 25 µL of the pre-warmed NADPH regenerating system to each well.

  • Time-Course Sampling: At specific time points (0, 15, 30, 60, and 120 minutes), remove a 20 µL aliquot from the incubation mixture.

  • Quenching: Immediately dispense the 20 µL aliquot into 80 µL of ice-cold Acetonitrile containing the internal standard. Causality Note: The organic solvent instantly denatures the CYP450 enzymes, halting metabolism and precipitating proteins.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate for LC-MS/MS analysis.

  • Data Processing: Plot the natural log of the remaining compound percentage versus time. Calculate the elimination rate constant (k) from the slope, and derive the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ). The spiro[2]hexane-5-carbonitrile derivative should exhibit a significantly shallower slope compared to the phenyl derivative.

Conclusion

The strategic incorporation of spiro[2]hexane-5-carbonitrile represents a highly effective method for escaping flatland in rational drug design. By leveraging its rigid, sp³-rich architecture and the potent dipole of the nitrile group, medicinal chemists can systematically eliminate metabolic liabilities, reduce off-target lipophilic binding, and lock molecules into their bioactive conformations. As synthetic methodologies for these strained spiro-heterocycles become increasingly modular and accessible, their adoption as premier bioisosteres will continue to accelerate.

References

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2]hexanes and spiro[3.3]heptanes Chemical Communications (RSC Publishing) URL:[Link]

  • Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2]Hexanes and Heteroatom-Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres Angewandte Chemie International Edition (PubMed) URL: [Link]

  • Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Application

Application Note: Cross-Coupling Strategies and Catalytic Conditions for Spirohexane-5-carbonitrile Scaffolds

Application Note: Cross-Coupling Strategies and Catalytic Conditions for Spiro[1]hexane-5-carbonitrile Scaffolds Strategic Rationale & Scaffold Significance The drive to escape "flatland" in modern drug discovery has acc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Cross-Coupling Strategies and Catalytic Conditions for Spiro[1]hexane-5-carbonitrile Scaffolds

Strategic Rationale & Scaffold Significance

The drive to escape "flatland" in modern drug discovery has accelerated the adoption of sp³-rich molecular scaffolds. Spiro[1]hexane-5-carbonitrile is an advanced, highly strained building block increasingly deployed to replace traditional flat aromatic rings[2]. By acting as a rigid, three-dimensional bioisostere, it improves the physicochemical properties of lead compounds—such as metabolic stability, target selectivity, and aqueous solubility[2],[3].

The carbonitrile group serves a dual strategic purpose. First, it acts as a versatile functional handle for downstream transformations, such as reduction to primary amines or oxidation to sulfone derivatives[4]. Second, the electron-withdrawing nature of the nitrile sufficiently acidifies the α -proton, enabling direct Palladium-catalyzed α -arylation to construct complex, sterically hindered architectures (e.g., LRRK2 or Cbl-b inhibitor intermediates)[5],[6].

Mechanistic Insights: Overcoming Steric Strain

The α -arylation of spiro-nitriles presents significant thermodynamic and kinetic challenges that must be addressed through precise catalytic design:

  • Deprotonation Dynamics: The α -proton of the spiro[1]hexane ring is sterically shielded. Strong, non-nucleophilic bases like Lithium bis(trimethylsilyl)amide (LiHMDS) are required to quantitatively generate the metalated nitrile intermediate without initiating an unwanted nucleophilic attack on the electrophilic cyano carbon[6].

  • Catalyst & Ligand Causality: The spirocyclic framework is exceptionally bulky. During the catalytic cycle, the transmetalation step forms a highly congested L-Pd(II)(Ar)(C-Spiro) complex. Dialkylbiaryl phosphine ligands, specifically XPhos or BrettPhos, are mandatory. Their electron-rich nature facilitates the initial oxidative addition of the aryl halide, while their extreme steric bulk induces the necessary spatial pressure to force the difficult reductive elimination step, forming the new C(sp³)–C(sp²) bond[7].

G Pd0 L-Pd(0) Active Catalyst (e.g., Pd-XPhos) OxAdd Oxidative Addition L-Pd(II)(Ar)(X) Pd0->OxAdd Aryl Halide (Ar-X) TransMet α-Metalation L-Pd(II)(Ar)(C-Spiro) OxAdd->TransMet Spirohexane-5-carbonitrile + LiHMDS RedElim Reductive Elimination Transition State TransMet->RedElim Steric-induced Alignment RedElim->Pd0 Catalyst Regeneration Product α-Aryl Spiro[2.3]hexane Carbonitrile RedElim->Product Product Release

Figure 1: Catalytic cycle for the Pd-catalyzed α-arylation of spiro[1]hexane-5-carbonitrile.

Catalyst Selection and Condition Optimization

To ensure a self-validating and robust experimental setup, the following parameters have been benchmarked for the α -arylation of spiro[1]hexane-5-carbonitrile with standard aryl bromides.

Catalyst PrecursorLigandBaseSolventTemp (°C)Yield / OutcomeCausality / Observation
XPhos Pd G3 (5 mol%)None addedLiHMDSTHF65>90% Superior. Rapid, quantitative generation of active L-Pd(0) species.
Pd₂(dba)₃ (5 mol%)XPhosLiHMDSToluene80>85%Optimal baseline. XPhos bulk forces reductive elimination.
Pd(OAc)₂ (5 mol%)t-Bu₃PNaOtBuToluene100<20%Fails. The alkoxide base induces nucleophilic side reactions.
Pd(dppf)Cl₂ (5 mol%)dppfK₂CO₃ (aq)Dioxane90N/AUsed exclusively for downstream Suzuki couplings[7].

Experimental Protocols

Protocol A: Palladium-Catalyzed α -Arylation of Spiro[1]hexane-5-carbonitrile

This protocol describes the direct α -arylation of the spiro-nitrile scaffold, a critical step in synthesizing complex isoquinoline amides and triazole compounds[5],[6].

Reagents & Stoichiometry:

  • Spiro[1]hexane-5-carbonitrile (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • XPhos Pd G3 precatalyst (5 mol%)

  • LiHMDS (1.0 M in THF, 1.5 equiv)

  • Anhydrous THF (0.2 M)

Step-by-Step Methodology:

  • Preparation of the Active Complex: In an argon-filled glovebox, charge an oven-dried Schlenk tube with the aryl bromide (if solid) and the XPhos Pd G3 precatalyst (5 mol%). Causality: The G3 precatalyst is utilized because it bypasses the sluggish activation phase of traditional Pd(II) salts, immediately generating the active L-Pd(0) species required for oxidative addition.

  • Substrate Addition: Add the spiro[1]hexane-5-carbonitrile (1.2 equiv) dissolved in anhydrous THF to the reaction vessel.

  • Base Introduction (Critical Step): Cool the mixture to 0 °C using an ice bath. Dropwise add the LiHMDS solution (1.5 equiv). Causality: Cooling prevents the exothermic degradation of the base and suppresses premature homocoupling of the aryl halide[7].

  • Reaction Execution: Seal the tube, remove it from the glovebox, and heat to 65 °C in an oil bath for 12 hours with vigorous stirring. Causality: Vigorous mixing is essential as the reaction mixture becomes heterogeneous once LiBr begins to precipitate.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl to neutralize remaining base, extract with EtOAc (3x), dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Suzuki-Miyaura Coupling of 5-(Aryl)spiro[1]hexane-5-carbonitrile Derivatives

For scaffolds where the spiro-nitrile is already functionalized with a halogenated phenyl ring (e.g., 5-(3-bromophenyl)spiro[1]hexane-5-carbonitrile[5]), downstream Suzuki-Miyaura cross-coupling is used to elaborate the molecule.

Step-by-Step Methodology:

  • Charge a microwave vial with 5-(3-bromophenyl)spiro[1]hexane-5-carbonitrile (1.0 equiv), the desired arylboronic acid (1.3 equiv), and Pd(dppf)Cl2​⋅CH2​Cl2​ (5 mol%)[7].

  • Add a 2.0 M aqueous solution of K2​CO3​ (3.0 equiv) and 1,4-dioxane (to reach a final concentration of 0.15 M).

  • Degassing (Critical Step): Degas the biphasic mixture by sparging with argon for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid, which is a highly competitive side reaction in Suzuki couplings[7].

  • Heat the sealed vial at 90 °C for 4-6 hours. Monitor the complete consumption of the sterically hindered bromide via LC-MS.

  • Filter the crude mixture through a Celite pad to remove palladium black, partition with water/EtOAc, and purify the organic layer.

Note on Alternative Approaches: When traditional Pd-catalysis fails due to extreme steric hindrance, visible-light-mediated photoredox catalysis offers an orthogonal, radical-based pathway. Recent advances demonstrate the synthesis and functionalization of C(sp³)-rich heterospirocycles using Ir(III) photocatalysts under mild, room-temperature conditions[8].

References

  • Google Patents.
  • Cross-Coupling Reactions Guide JMCCT. URL:[Link]

  • Streamlined Synthesis of C(sp3)-Rich N-Heterospirocycles Enabled by Visible-Light-Mediated Photocatalysis Journal of the American Chemical Society. URL:[Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[1]hexanes and spiro[3.3]heptanes ResearchGate / Chemical Communications. URL:[Link]

  • Google Patents.
  • What is in Our Kit? An Analysis of Building Blocks Used in Medicinal Chemistry Parallel Libraries ResearchGate. URL:[Link]

Sources

Method

Application Note: Selective Reduction Strategies for Spirohexane-5-carbonitrile

Application Note: Selective Reduction Strategies for Spiro[1]hexane-5-carbonitrile Executive Summary Spiro[1]hexane derivatives are rapidly gaining traction in medicinal chemistry as conformationally restricted, sp³-rich...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Selective Reduction Strategies for Spiro[1]hexane-5-carbonitrile

Executive Summary

Spiro[1]hexane derivatives are rapidly gaining traction in medicinal chemistry as conformationally restricted, sp³-rich bioisosteres for piperidines and morpholines (the "escape from flatland" paradigm). However, the high inherent ring strain of the spiro[1]hexane scaffold—combining a 3-membered cyclopropane and a 4-membered cyclobutane ring—presents a formidable synthetic challenge during functional group interconversions. This application note details validated, chemoselective reduction strategies for spiro[1]hexane-5-carbonitrile to yield either the primary amine or the aldehyde, strictly preserving the bicyclic core.

Mechanistic Rationale & Reagent Causality

The primary risk when reducing spiro[1]hexane-5-carbonitrile is the unintended homolytic or heterolytic cleavage of the highly strained cyclopropane or cyclobutane rings 2. Aggressive nucleophiles or high-temperature reductions can easily trigger irreversible ring-opening.

  • Reduction to Primary Amine (Spiro[1]hexan-5-ylmethanamine): While Lithium Aluminum Hydride (LiAlH₄) is a standard reagent for nitrile-to-amine reductions, its strong basicity and the thermal conditions often required can mediate ring-opening in highly strained spirocycles 3. Instead, the combination of Sodium Borohydride (NaBH₄) and Nickel(II) Chloride hexahydrate (NiCl₂·6H₂O) is the optimal choice. Causality: This reagent mixture generates Nickel Boride (Ni₂B) in situ, accompanied by the evolution of hydrogen gas. The Ni₂B acts as a highly active, non-basic catalytic surface for mild hydrogenation. The reaction proceeds rapidly at 0 °C to room temperature, cleanly reducing the nitrile to the primary amine without jeopardizing the strained C-C bonds of the spiro[1]hexane core.

  • Reduction to Aldehyde (Spiro[1]hexane-5-carbaldehyde): To arrest the reduction exactly at the aldehyde oxidation state, Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures (-78 °C) is strictly required 4. Causality: DIBAL-H acts as an electrophilic reducing agent. The bulky diisobutyl groups prevent over-reduction by forming a stable, sterically hindered tetrahedral aluminum iminium complex. Because this intermediate is stable at -78 °C, the reaction halts. Subsequent quenching with an aqueous acid hydrolyzes the iminium directly to the aldehyde, leaving the spirocyclic scaffold completely intact.

Chemoselectivity & Reagent Data

Target ProductReagent SystemTemperatureChemoselectivity ProfileTypical Yield
Spiro[1]hexan-5-ylmethanamine NaBH₄ / NiCl₂·6H₂O0 °C to RTPreserves strained rings; avoids basic cleavage75 - 85%
Spiro[1]hexane-5-carbaldehyde DIBAL-H (1.1 eq)-78 °CHalts at iminium; prevents over-reduction80 - 90%

Divergent Synthetic Workflow

G Start Spiro[2.3]hexane-5-carbonitrile (Strained Precursor) ReagentA NaBH4, NiCl2·6H2O MeOH, 0 °C to RT Start->ReagentA Amine Route ReagentB DIBAL-H (1.1 eq) CH2Cl2, -78 °C Start->ReagentB Aldehyde Route InterA In situ Ni2B Catalyst (Mild Reduction) ReagentA->InterA ProductA Spiro[2.3]hexan-5-ylmethanamine (Primary Amine) InterA->ProductA Preserves Rings InterB Stable Aluminum Iminium Complex ReagentB->InterB ProductB Spiro[2.3]hexane-5-carbaldehyde (Aldehyde) InterB->ProductB Acidic Quench

Divergent selective reduction pathways for Spiro[1]hexane-5-carbonitrile.

Experimental Protocols

Protocol A: Synthesis of Spiro[1]hexan-5-ylmethanamine (Primary Amine)

This protocol utilizes an in situ generated Nickel Boride catalyst, providing a self-validating visual cue during activation.

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve Spiro[1]hexane-5-carbonitrile (1.0 equiv, 10.0 mmol) in anhydrous Methanol (50 mL, 0.2 M).

  • Catalyst Addition: Add NiCl₂·6H₂O (0.1 equiv, 1.0 mmol) to the solution. Stir until fully dissolved. The solution will turn a clear, pale green.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath to control the initial exothermic hydrogen evolution.

  • Reduction (Self-Validation Step): Slowly add NaBH₄ (3.0 equiv, 30.0 mmol) in small portions over 30 minutes. Observation: The solution will immediately turn pitch black, confirming the successful in situ formation of the active Nickel Boride (Ni₂B) catalyst. Vigorous bubbling (H₂ gas) will occur.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor completion via TLC (DCM/MeOH 9:1, Ninhydrin stain; the primary amine will appear as a distinct red/purple spot).

  • Workup: Quench the reaction by filtering the mixture through a tightly packed pad of Celite to remove the black Ni₂B catalyst. Wash the pad thoroughly with excess methanol (30 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in Ethyl Acetate (50 mL) and wash with saturated aqueous NaHCO₃ (2 × 25 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the primary amine.

Protocol B: Synthesis of Spiro[1]hexane-5-carbaldehyde (Aldehyde)

This protocol relies on strict cryogenic control to prevent over-reduction to the alcohol.

  • Preparation: In a flame-dried Schlenk flask under a strict argon atmosphere, dissolve Spiro[1]hexane-5-carbonitrile (1.0 equiv, 10.0 mmol) in anhydrous Dichloromethane (CH₂Cl₂, 100 mL, 0.1 M).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.

  • Reagent Addition: Dropwise add DIBAL-H (1.0 M in hexanes, 1.1 equiv, 11.0 mL) over 20 minutes via a syringe pump. Direct the needle flow down the inner wall of the flask to pre-cool the reagent before it hits the reaction mixture. Note: Strict temperature control prevents localized warming that leads to over-reduction.

  • Propagation: Stir the reaction at -78 °C for exactly 2 hours.

  • Quenching (Self-Validation Step): To prevent severe emulsion formation and ensure complete hydrolysis of the aluminum iminium complex, quench the reaction at -78 °C by the slow, dropwise addition of Methanol (2 mL). Wait 5 minutes, then add a saturated aqueous solution of Rochelle's salt (Sodium potassium tartrate) (30 mL).

  • Hydrolysis: Remove the cooling bath and vigorously stir the biphasic mixture at room temperature for 1 to 2 hours. Observation: The initially cloudy aluminum emulsion will break, resulting in two distinct, clear liquid layers.

  • Workup & Purification: Extract the aqueous layer with CH₂Cl₂ (3 × 30 mL). Wash the combined organic layers with brine, dry over MgSO₄, filter, and carefully concentrate under reduced pressure in a cold water bath (the spirocyclic aldehyde is highly volatile). Purify via flash column chromatography (Hexanes/EtOAc 9:1).

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews (ACS Publications) URL:[Link] [1]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[1]hexanes Source: ChemRxiv URL:[Link] [2]

  • Catalyst-Free[3 + 3] Annulation/Oxidation of Cyclic Amidines with Activated Olefins Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link] [3]

Sources

Application

Application Notes &amp; Protocols: Incorporation of Spiro[2.3]hexane-5-carbonitrile into Peptide Mimetics

Introduction: The Strategic Advantage of Spirocyclic Scaffolds in Peptidomimetics Peptides and peptidomimetics are increasingly recognized as promising drug candidates, offering a unique combination of synthetic accessib...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of Spirocyclic Scaffolds in Peptidomimetics

Peptides and peptidomimetics are increasingly recognized as promising drug candidates, offering a unique combination of synthetic accessibility and precise molecular recognition.[1] However, the therapeutic application of natural peptides is often hampered by their susceptibility to proteolytic degradation.[1][2] A key strategy to overcome this limitation is the incorporation of conformationally constrained non-natural amino acids, which can enhance metabolic stability and improve bioactive conformations.[3] Among these, spirocyclic scaffolds have emerged as a powerful tool in drug design, enabling the fine-tuning of a molecule's conformational and physicochemical properties.[4][5]

Spiro[2.3]hexane-based amino acids, with their rigid framework composed of fused cyclopropane and cyclobutane rings, offer a unique approach to "freeze" the conformation of an amino acid side chain.[6] This inherent rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced binding affinity and activity.[6] The nitrile functionality in Spiro[2.3]hexane-5-carbonitrile provides a versatile chemical handle for further derivatization or can itself participate in crucial interactions within a receptor binding pocket. This guide provides a comprehensive overview of the synthesis of Spiro[2.3]hexane-based amino acid building blocks and their subsequent incorporation into peptide chains using solid-phase peptide synthesis (SPPS).

The Rationale: Why Constrain a Peptide?

The three-dimensional structure of a peptide is critical to its biological function. Natural peptides often exist in a dynamic equilibrium of multiple conformations. By incorporating a rigid scaffold like Spiro[2.3]hexane, we can pre-organize the peptide into a conformation that is more favorable for binding to its target receptor. This conformational control is a key advantage of using spirocyclic structures in medicinal chemistry.[5][7] The spirocyclic core's three-dimensional nature allows for the projection of functional groups in a well-defined spatial arrangement, which can lead to more specific and potent interactions with biological targets.[7]

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [color="#34A853"];

} caption: "Conceptual workflow illustrating the benefits of incorporating spirocyclic scaffolds into peptides."

Part 1: Synthesis of Fmoc-Protected Spiro[2.3]hexane Amino Acid

The journey to incorporating this unique scaffold begins with the synthesis of the corresponding Fmoc-protected amino acid, making it compatible with standard solid-phase peptide synthesis (SPPS) protocols. The synthesis generally involves the construction of the spirocyclic core, followed by the introduction of the amino and carboxyl functionalities, and finally, protection of the amino group with the Fmoc (9-fluorenylmethyloxycarbonyl) group.

Protocol 1: Synthesis of a Generic Fmoc-Spiro[2.3]hexane Amino Acid

This protocol outlines a generalized, multi-step synthetic route. Researchers should consult the primary literature for specific reaction conditions and stereoselective methods.[8][9]

Step 1: Synthesis of the Spiro[2.3]hexane Core

A common approach involves the cyclopropanation of a methylene cyclobutane precursor.[9]

  • Reactant Preparation: Dissolve the appropriate methylene cyclobutane derivative in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).

  • Cyclopropanation: Add a cyclopropanating agent, such as a diazo compound in the presence of a rhodium or copper catalyst. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction, and perform an aqueous work-up. The organic layer is dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Step 2: Functional Group Interconversion to Introduce Amino and Carboxyl Groups

This step is highly dependent on the starting materials and the desired stereochemistry. It often involves transformations like the Curtius rearrangement to introduce the amine from a carboxylic acid.[9]

  • Introduction of Carboxyl Group: This may already be present on the starting material or can be introduced via various methods, such as oxidation of a primary alcohol.

  • Introduction of Amino Group: A protected amino group (e.g., Boc-protected) can be introduced. A modified Curtius reaction can transform a carboxyl group into a Boc-protected amino group.[9]

  • Purification: Each step is followed by appropriate work-up and purification to ensure the purity of the intermediates.

Step 3: Fmoc Protection of the Amino Group

  • Deprotection (if necessary): If the amino group is protected with a group other than Fmoc (e.g., Boc), it must first be deprotected under appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection).

  • Fmocylation: The free amine is then reacted with Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) or Fmoc-Cl in the presence of a base (e.g., sodium bicarbonate or diisopropylethylamine) in a suitable solvent system (e.g., dioxane/water or dichloromethane).

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up. The product is extracted with an organic solvent, dried, and the solvent is evaporated. The final Fmoc-protected spiro[2.3]hexane amino acid is then purified by column chromatography or recrystallization.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [color="#34A853"];

} caption: "Synthetic workflow for the preparation of the Fmoc-protected spiro[2.3]hexane amino acid."

Part 2: Incorporation into a Peptide Chain via Solid-Phase Peptide Synthesis (SPPS)

With the Fmoc-protected spiro[2.3]hexane amino acid in hand, it can be incorporated into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[10]

Protocol 2: Solid-Phase Peptide Synthesis

This protocol assumes the use of a standard rink amide resin for the synthesis of a C-terminally amidated peptide.

Materials and Reagents:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including the synthesized spiro[2.3]hexane amino acid)

  • Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Washing solvents: DMF, DCM, Methanol, Diethyl ether

Procedure:

  • Resin Swelling: Swell the rink amide resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • First Amino Acid Coupling:

    • Deprotect the Fmoc group on the resin using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF and DCM.

    • Activate the first Fmoc-protected amino acid (e.g., 4 equivalents) with a coupling reagent (e.g., HCTU, 3.95 equivalents) and a base (e.g., DIPEA, 8 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Peptide Chain Elongation (Iterative Cycles):

    • Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain with 20% piperidine in DMF (2 x 10 minutes).

    • Washing: Wash the resin thoroughly with DMF and DCM.

    • Coupling: Activate the next Fmoc-protected amino acid (including the spiro[2.3]hexane amino acid) and couple it to the deprotected N-terminus as described in step 2.

    • Washing: Wash the resin with DMF and DCM.

    • Repeat this cycle for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Filter the cleavage mixture to remove the resin beads.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptidomimetic by mass spectrometry (e.g., LC-MS) and analytical RP-HPLC.[11]

Parameter Typical Value Purpose
Resin Loading0.4 - 0.8 mmol/gDetermines the scale of the synthesis.
Amino Acid Equivalents4 eq.To drive the coupling reaction to completion.
Coupling Reagent Equivalents3.95 eq.Activates the carboxylic acid for amide bond formation.
Base Equivalents8 eq.Neutralizes the reaction mixture and facilitates coupling.
Coupling Time1 - 2 hoursDuration for the amide bond formation.
Deprotection Time2 x 10 minutesTime required to remove the Fmoc protecting group.
Cleavage Time2 - 3 hoursDuration for cleaving the peptide from the resin and removing side-chain protecting groups.

Part 3: Characterization and Application Insights

Characterization of Spiro[2.3]hexane-Containing Peptidomimetics

Thorough characterization is essential to confirm the successful synthesis and purity of the target peptidomimetic.

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to verify the molecular weight of the synthesized peptide.[12][13]

  • High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the final product. Preparative RP-HPLC is used for purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (e.g., COSY, TOCSY, NOESY) can be employed to confirm the structure and to study the conformational preferences of the peptidomimetic in solution.[14][15]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy can provide insights into the secondary structure of the peptidomimetic.

Application Insights and Future Directions

The incorporation of Spiro[2.3]hexane-5-carbonitrile into peptides offers a promising strategy to enhance their therapeutic potential.

  • Improved Proteolytic Stability: The rigid spirocyclic scaffold can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide.[1][2] Assays to determine the stability in proteolytic environments are crucial for development.[2]

  • Enhanced Receptor Affinity and Selectivity: By constraining the peptide into a bioactive conformation, the binding affinity for the target receptor can be improved.[16] This can also lead to increased selectivity for a particular receptor subtype.

  • Probing Structure-Activity Relationships (SAR): The well-defined conformation of these peptidomimetics makes them excellent tools for studying the structural requirements for biological activity.

Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes to a wider variety of spiro[2.3]hexane-based amino acids. Furthermore, the systematic evaluation of these constrained peptidomimetics in various biological systems will be crucial to fully realize their therapeutic potential.

Protocol 3: In Vitro Proteolytic Stability Assay

This protocol provides a general method to assess the stability of the synthesized peptidomimetic in the presence of proteases.

Materials:

  • Synthesized peptidomimetic

  • Control peptide (with a known cleavage site)

  • Protease solution (e.g., trypsin, chymotrypsin, or serum/plasma)

  • Incubation buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., 10% trifluoroacetic acid)

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Sample Preparation: Prepare stock solutions of the peptidomimetic and the control peptide in a suitable buffer.

  • Incubation:

    • In separate microcentrifuge tubes, mix the peptide solution with the protease solution (or serum/plasma) to a final desired concentration.

    • Incubate the mixtures at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction tube.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

  • Analysis:

    • Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide at each time point.

    • The percentage of remaining peptide can be plotted against time to determine the half-life.

    • LC-MS can be used to identify the cleavage products.

Component Typical Concentration Purpose
Peptide10-100 µMSubstrate for the protease.
ProteaseVaries (e.g., 1:100 enzyme:substrate ratio)To catalyze the degradation of the peptide.
Incubation Temperature37°CTo mimic physiological conditions.
Protocol 4: Receptor Binding Assay

A variety of receptor binding assays can be employed to determine the affinity of the spiro[2.3]hexane-containing peptidomimetic for its target receptor.[17] A common method is a competitive binding assay using a radiolabeled or fluorescently labeled ligand.

Materials:

  • Cell membranes or purified receptor expressing the target receptor

  • Labeled ligand (radiolabeled or fluorescently labeled) with known affinity for the receptor

  • Synthesized peptidomimetic (unlabeled competitor)

  • Binding buffer

  • Filtration apparatus (e.g., a cell harvester with glass fiber filters)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Assay Setup: In a 96-well plate, add the cell membranes or purified receptor, the labeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled peptidomimetic.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the glass fiber filters to separate the receptor-bound labeled ligand from the free labeled ligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound ligand.

  • Quantification:

    • For radiolabeled ligands, place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

    • For fluorescently labeled ligands, measure the fluorescence of the filters using a plate reader.

  • Data Analysis:

    • Plot the amount of bound labeled ligand as a function of the concentration of the unlabeled peptidomimetic.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the peptidomimetic that inhibits 50% of the specific binding of the labeled ligand).

    • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; edge [color="#34A853"];

} caption: "Workflow for the characterization and biological evaluation of spiro[2.3]hexane-containing peptidomimetics."

Conclusion

The incorporation of Spiro[2.3]hexane-5-carbonitrile into peptide mimetics represents a sophisticated and powerful strategy in modern drug discovery. By leveraging the principles of conformational constraint, researchers can design peptidomimetics with enhanced proteolytic stability, improved receptor affinity, and greater selectivity. The protocols and insights provided in this guide offer a foundational framework for the synthesis, characterization, and evaluation of these novel therapeutic candidates. As synthetic methodologies continue to advance, the exploration of this unique chemical space is poised to deliver the next generation of peptide-based drugs.

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed. (2022, March 25). PubMed. [Link]

  • High-throughput assay for screening the stability of peptide drugs in proteolytic environments - ASCENION GmbH. ASCENION GmbH. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery - Taylor & Francis. (2016, June 9). Taylor & Francis. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - Taylor & Francis. (2022, March 25). Taylor & Francis. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - DNDi. DNDi. [Link]

  • The use of spirocyclic scaffolds in drug discovery - PubMed. (2014, August 15). PubMed. [Link]

  • Solid-phase synthesis of constrained terminal and internal lactam peptidomimetics. ACS Publications. [Link]

  • Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed. PubMed. [Link]

  • Solid-phase Synthesis of Multiple Classes of Peptidomimetics from Versatile Resin-Bound Aldehyde Intermediates | Journal of the American Chemical Society. (2007, May 16). ACS Publications. [Link]

  • New technique synthesizes non-natural amino acids for advanced peptide therapeutics. (2026, February 20). UCSB. [Link]

  • Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis - PubMed. (2013, March 18). PubMed. [Link]

  • Rapid profiling of peptide stability in proteolytic environments - PubMed. (2009, February 15). PubMed. [Link]

  • Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues - PMC. (2025, December 9). PMC. [Link]

  • Synthesis of Unnatural Amino Acids via Ni/Ag-Electrocatalytic Cross-Coupling - NSF Public Access Repository. NSF Public Access Repository. [Link]

  • New method boosts production of non-natural amino acids for peptide assembly. (2026, February 20). Drug Target Review. [Link]

  • Using the ribosome to synthesize peptidomimetics - PMC. (2009, July 8). PMC. [Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - MDPI. (2021, May 10). MDPI. [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing). RSC Publishing. [Link]

  • Spirocyclic Peptidomimetics Featuring 2,3-Methanoamino Acids - ACS Publications. ACS Publications. [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC. (2017, June 2). PMC. [Link]

  • Rational Design of Constrained Peptides as Protein Interface Inhibitors - PMC - NIH. PMC. [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin - Publish. (2024, April 5). Publish. [Link]

  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. ResearchGate. [Link]

  • Photoinduced synthesis of functionalized spiro[2.3]hexane via an additive-free approach - Organic & Biomolecular Chemistry (RSC Publishing). RSC Publishing. [Link]

  • Spiro[2.3]hexane and spiro[3.3]heptane derivatives shown in: (A) r – θ... - ResearchGate. ResearchGate. [Link]

  • Constrained Peptides in Drug Discovery and Development - SciSpace. SciSpace. [Link]

  • Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics - OSTI. (2023, January 13). OSTI. [Link]

  • Spirocyclic Peptidomimetics Featuring 2,3-Methanoamino Acids | Journal of the American Chemical Society - ACS Publications. ACS Publications. [Link]

  • Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid - Beilstein Journals. (2014, May 14). Beilstein Journals. [Link]

  • Method for producing 5-aminospiro [2.3] hexane-1-carboxylic acid - Google Patents.
  • Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC. PMC. [Link]

  • Synthesis of Novel Spiro[2.3]hexane Carbocyclic Nucleosides via Enzymatic Resolution - Organic Letters - Figshare. (2004, July 21). Figshare. [Link]

  • Receptor Binding Assay - Creative Bioarray. Creative Bioarray. [Link]

  • Two-step generation of spirocyclic dipeptides from linear peptide ethyl ester precursors. PubMed. [Link]

  • Driving innovation in peptide, macrocycle and DEL projects with access to novel unnatural amino acids - SpiroChem. (2025, June 12). SpiroChem. [Link]

  • Illuminating peptide drug discovery via unnatural amino acid incorporation | Poster Board #3361 - American Chemical Society. American Chemical Society. [Link]

  • A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer - Queen's University Belfast. Queen's University Belfast. [Link]

  • Conformational Analysis - San Diego State University. San Diego State University. [Link]

  • Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids - MDPI. (2024, September 12). MDPI. [Link]

  • Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PubMed. (2020, October 2). PubMed. [Link]

  • Proteomics and peptidomics for investigating metabolic and neurological disorders via liquid chromatography-mass spectrometry | IDEALS. IDEALS. [Link]

Sources

Method

Application Note: Leveraging Spiro[2.3]hexane-5-carbonitrile in Fragment-Based Drug Discovery (FBDD)

Introduction: The Shift Toward 3D Chemical Space in FBDD Historically, Fragment-Based Drug Discovery (FBDD) libraries have been heavily populated by flat, sp²-rich heteroaromatic compounds due to their synthetic tractabi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Shift Toward 3D Chemical Space in FBDD

Historically, Fragment-Based Drug Discovery (FBDD) libraries have been heavily populated by flat, sp²-rich heteroaromatic compounds due to their synthetic tractability and commercial availability[1]. However, clinical attrition rates have highlighted the limitations of flat molecules, including poor solubility and suboptimal pharmacokinetic profiles. To address this, modern FBDD campaigns are prioritizing sp³-rich, three-dimensional (3D) scaffolds[2].

Spiro[2.3]hexane-5-carbonitrile represents a highly valuable structural motif in this paradigm. The spirocyclic core provides a rigid, highly 3D conformation (quantifiable by metrics such as the Plane of Best Fit[3]), while maintaining a low molecular weight. The carbonitrile group serves a dual purpose: it acts as a weak hydrogen-bond acceptor to probe protein sub-pockets and functions as a versatile synthetic handle for downstream hit-to-lead elaboration (e.g., reduction to primary amines, conversion to tetrazoles, or hydrolysis to amides)[4].

Physicochemical Profiling & Rule of Three (Ro3) Compliance

For a fragment to be effective, it must adhere strictly to the "Rule of Three" (Ro3) to ensure that binding affinity is driven by high-quality, enthalpy-driven interactions rather than non-specific lipophilic bulk[5]. Spiro[2.3]hexane-5-carbonitrile exhibits an exceptional profile for FBDD.

Table 1: Physicochemical Properties of Spiro[2.3]hexane-5-carbonitrile
PropertyValueRo3 ThresholdFBDD Advantage
Molecular Weight 107.15 g/mol [6]≤ 300 DaExtremely high ligand efficiency (LE) potential.
Calculated LogP (XlogP) ~1.4[6]≤ 3Ensures excellent aqueous solubility for high-concentration screening.
H-Bond Donors (HBD) 0≤ 3Minimizes desolvation penalties during target binding.
H-Bond Acceptors (HBA) 1 (Nitrile)≤ 3Provides a defined vector for specific target interactions.
Rotatable Bonds 0≤ 3Complete rigidity minimizes entropic penalty upon binding.
Fraction sp³ (Fsp³) 0.85N/A (Higher is better)High 3D character improves target specificity and off-target profiles[7].

Mechanistic Insights: Why Spiro[2.3]hexane?

As a Senior Application Scientist, it is critical to understand why a scaffold behaves the way it does. The spiro[2.3]hexane system offers unique exit vectors —the spatial trajectories along which substituents project from the core scaffold[8].

Unlike planar phenyl or pyridyl rings where substituents project in a 2D plane, the spiro[2.3]hexane core forces substituents into distinct 3D trajectories. When the carbonitrile group engages a protein target (e.g., via a water-mediated hydrogen bond to the backbone), the remaining spirocyclic core projects into adjacent hydrophobic pockets at angles unattainable by flat aromatics. This unique geometry allows the fragment to sample under-explored chemical space, often leading to novel binding poses and intellectual property (IP) opportunities.

Experimental Workflows and Protocols

Visualization of the FBDD Workflow

FBDD_Workflow A Spiro[2.3]hexane-5-carbonitrile (3D Fragment Scaffold) B Primary Screening (Ligand-Observed NMR / SPR) A->B Library Inclusion C Hit Validation & Affinity (K_d Determination) B->C Millimolar Hits D Structural Biology (X-ray Crystallography Soaking) C->D Validated Hits E Hit-to-Lead Elaboration (Nitrile Conversion / Cross-Coupling) D->E Binding Pose Confirmed

Caption: FBDD Workflow Utilizing Spiro[2.3]hexane-5-carbonitrile as a 3D Scaffold.

Protocol: Ligand-Observed NMR Screening (WaterLOGSY & CPMG)

Because fragments bind weakly (typically Kd​ in the 0.1–10 mM range), highly sensitive biophysical techniques like NMR are required[9].

Objective: Identify weak binding of Spiro[2.3]hexane-5-carbonitrile to a target protein using ligand-observed NMR. Causality Check: Ligand-observed NMR is chosen over protein-observed NMR because it does not require isotopic labeling of the protein and consumes significantly less protein per assay[5].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 500 µM stock of Spiro[2.3]hexane-5-carbonitrile in deuterated DMSO (DMSO-d6). Ensure the final DMSO concentration in the assay does not exceed 2% to prevent protein denaturation.

  • Buffer Exchange: Exchange the target protein into a suitable NMR buffer (e.g., 50 mM Phosphate, 100 mM NaCl, pH 7.4, 10% D₂O).

  • Assay Assembly: Mix the target protein (final concentration 10–20 µM) with the fragment (final concentration 500 µM).

  • Data Acquisition (CPMG): Run a Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiment.

    • Scientific Rationale: Small molecules tumble rapidly (sharp NMR signals), while proteins tumble slowly. When the fragment binds the protein, it adopts the protein's slow tumbling rate, leading to a faster transverse relaxation ( T2​ ) and a consequent broadening/reduction of the fragment's NMR signal.

  • Data Acquisition (WaterLOGSY): Run a WaterLOGSY experiment to detect magnetization transfer from bulk water to the ligand via the protein.

    • Scientific Rationale: Non-binders will show signals with the same sign as bulk water, while true binders will show inverted signals due to the negative cross-relaxation rate of the large protein-ligand complex.

  • Validation: Perform a competition assay using a known active-site binder to confirm that the spirocyclic fragment is binding specifically to the desired pocket.

Protocol: X-ray Crystallographic Fragment Soaking

Once validated, structural characterization is paramount to guide hit-to-lead elaboration[9].

Objective: Obtain high-resolution structural data of the fragment-protein complex. Causality Check: The high aqueous solubility of Spiro[2.3]hexane-5-carbonitrile (driven by its low LogP and small size) allows for soaking at extremely high concentrations without precipitating the drop, maximizing active site occupancy[5].

Step-by-Step Methodology:

  • Crystal Growth: Grow apo-protein crystals using sitting-drop or hanging-drop vapor diffusion.

  • Soaking Solution Preparation: Dissolve Spiro[2.3]hexane-5-carbonitrile directly into the crystallization mother liquor to a final concentration of 20–50 mM. Note: If using DMSO stocks, ensure DMSO does not exceed 5% v/v.

  • Crystal Soaking: Transfer apo-crystals into the soaking drop using a litho-loop. Incubate for 1 to 24 hours.

    • Scientific Rationale: The rigid nature of the spirocycle allows it to diffuse rapidly through solvent channels without requiring major conformational reorganization.

  • Cryoprotection & Harvesting: Briefly transfer the crystal to a cryoprotectant solution (mother liquor + 20% glycerol or PEG) containing the fragment, then flash-freeze in liquid nitrogen.

  • Diffraction & Refinement: Collect X-ray diffraction data. During electron density map generation ( 2Fo​−Fc​ and Fo​−Fc​ ), look for the distinct, rigid "bow-tie" or "kinked" electron density characteristic of the spiro[2.3]hexane core, and the linear density of the carbonitrile vector.

References

  • PubMed Central (PMC). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Available at:[Link][10]

  • ACS Publications. Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Available at:[Link][5]

  • PubMed Central (PMC). Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. Available at:[Link][9]

  • PubChemLite. Spiro[2.3]hexane-5-carbonitrile (C7H9N). Available at:[Link][6]

  • ResearchGate. Plane of Best Fit: A Novel Method to Characterize the Three-Dimensionality of Molecules. Available at:[Link][3]

Sources

Application

Applikations- und Protokollhandbuch: Derivatisierung von Spiro[2.3]hexan-5-carbonitril für die Synthese kombinatorischer Bibliotheken

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung Dieses Dokument bietet eine detaillierte technische Anleitung zur Synthese und Derivatisierung von Spiro[2.3]hexan-5-carbonitril, einem wertvollen B...

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Author: BenchChem Technical Support Team. Date: April 2026

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Dieses Dokument bietet eine detaillierte technische Anleitung zur Synthese und Derivatisierung von Spiro[2.3]hexan-5-carbonitril, einem wertvollen Baustein für die Erstellung von kombinatorischen Bibliotheken in der medizinischen Chemie. Der Schwerpunkt liegt auf der Bereitstellung robuster Protokolle und der Erläuterung der wissenschaftlichen Grundlagen, die den experimentellen Entscheidungen zugrunde liegen.

Einleitung: Die Bedeutung von gesättigten Spirocyclen in der Wirkstoffforschung

In der modernen medizinischen Chemie geht der Trend zunehmend weg von flachen, aromatischen Molekülen hin zu dreidimensionalen, gesättigten Gerüsten. Solche Moleküle mit einem hohen Anteil an sp³-hybridisierten Kohlenstoffatomen bieten eine bessere räumliche Anordnung von funktionellen Gruppen, was zu einer erhöhten Selektivität und verbesserten pharmakokinetischen Eigenschaften führen kann.[1][2][3][4]

Spirocyclische Gerüste, bei denen zwei Ringe ein einziges gemeinsames Atom teilen, sind in dieser Hinsicht besonders attraktiv.[2] Das Spiro[2.3]hexan-System, das einen Cyclopropan- und einen Cyclobutanring vereint, stellt ein starres und konformationell eingeschränktes Gerüst dar.[1][2][4] Diese Starrheit minimiert den entropischen Verlust bei der Bindung an ein biologisches Zielmolekül und ermöglicht eine präzise Positionierung von Substituenten im dreidimensionalen Raum.

Das hier vorgestellte Spiro[2.3]hexan-5-carbonitril ist ein besonders vielseitiger Baustein. Die Nitrilgruppe dient als flexibler chemischer "Griff", der in eine Vielzahl anderer funktioneller Gruppen umgewandelt werden kann. Dies ermöglicht die systematische Erstellung von Molekülbibliotheken, um den chemischen Raum zu erforschen und neue Leitstrukturen für die Wirkstoffentwicklung zu identifizieren.

Synthese des Ausgangsmaterials: Spiro[2.3]hexan-5-carbonitril

Die Herstellung des Schlüsselbausteins Spiro[2.3]hexan-5-carbonitril erfolgt am effizientesten durch eine Cyclopropanierungsreaktion. Als Ausgangsmaterial dient kommerziell erhältliches 3-Methylencyclobutancarbonitril. Die Simmons-Smith-Reaktion, die ein Zink-Carbenoid verwendet, ist eine bewährte und stereospezifische Methode zur Bildung von Cyclopropanringen aus Alkenen.[5][6][7][8][9][10][11]

Reaktionsschema: Syntheseweg

Synthesis_Spiro_2_3_hexane_5_carbonitrile start 3-Methylencyclobutancarbonitril product Spiro[2.3]hexan-5-carbonitril start->product  Zn-Cu, CH₂I₂  Diethylether, Rückfluss  

Abbildung 1: Synthese von Spiro[2.3]hexan-5-carbonitril.

Detailliertes Protokoll: Simmons-Smith-Cyclopropanierung

Materialien:

  • Zink-Kupfer-Paar (Zn-Cu)

  • Diiodmethan (CH₂I₂)

  • 3-Methylencyclobutancarbonitril

  • Wasserfreier Diethylether

  • Gesättigte wässrige Ammoniumchlorid (NH₄Cl)-Lösung

  • Gesättigte wässrige Natriumhydrogencarbonat (NaHCO₃)-Lösung

  • Wasserfreie Kochsalzlösung (Brine)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Argon- oder Stickstoffatmosphäre

Vorgehensweise:

  • In einem ausgeflammten und unter Inertgas (Argon oder Stickstoff) stehenden Dreihalskolben, der mit einem Rückflusskühler und einem Tropftrichter ausgestattet ist, wird das Zink-Kupfer-Paar (1.5 Äquivalente) in wasserfreiem Diethylether suspendiert.

  • Eine Lösung aus Diiodmethan (1.2 Äquivalente) in wasserfreiem Diethylether wird langsam über den Tropftrichter zu der gerührten Suspension gegeben. Eine leichte Erwärmung und Gasentwicklung deuten auf die Bildung des Carbenoids (Iodmethylzinkiodid) hin. Die Mischung wird für 30 Minuten bei Raumtemperatur gerührt.

  • Eine Lösung von 3-Methylencyclobutancarbonitril (1.0 Äquivalent) in wasserfreiem Diethylether wird langsam zugegeben.

  • Nach vollständiger Zugabe wird das Reaktionsgemisch für 12-18 Stunden unter Rückfluss erhitzt. Der Fortschritt der Reaktion wird mittels Dünnschichtchromatographie (DC) oder Gaschromatographie-Massenspektrometrie (GC-MS) überwacht.

  • Nach Abschluss der Reaktion wird der Kolben auf 0 °C abgekühlt und die Reaktion vorsichtig durch langsame Zugabe von gesättigter wässriger NH₄Cl-Lösung gequencht.

  • Das Gemisch wird durch Celite® filtriert, um die Zinksalze zu entfernen. Das Filtrat wird in einen Scheidetrichter überführt.

  • Die wässrige Phase wird abgetrennt und die organische Phase nacheinander mit gesättigter wässriger NaHCO₃-Lösung und Kochsalzlösung gewaschen.

  • Die organische Phase wird über wasserfreiem MgSO₄ getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.

  • Das Rohprodukt wird durch Vakuumdestillation oder Säulenchromatographie an Kieselgel gereinigt, um reines Spiro[2.3]hexan-5-carbonitril zu erhalten.

Begründung der experimentellen Wahl:

  • Inertgasatmosphäre: Das Organozink-Reagenz ist empfindlich gegenüber Luft und Feuchtigkeit.

  • Zink-Kupfer-Paar: Die Aktivierung von Zink durch Kupfer ist entscheidend für die effiziente Bildung des Carbenoids.

  • Rückfluss: Die erhöhte Temperatur beschleunigt die Cyclopropanierungsreaktion.

  • Wässrige Aufarbeitung: Die Quench- und Waschschritte sind notwendig, um nicht umgesetzte Reagenzien und anorganische Salze zu entfernen.

Derivatisierungsstrategien für die Bibliotheksynthese

Die Nitrilgruppe ist ein synthetisch äußerst wertvoller Ankerpunkt, der in eine Reihe von primären funktionellen Gruppen umgewandelt werden kann. Jede dieser Transformationen eröffnet neue Möglichkeiten für die kombinatorische Chemie.

Derivatization_Workflow A Spiro[2.3]hexan-5-carbonitril B Spiro[2.3]hexan-5-carbonsäure A->B  Hydrolyse  (H⁺ oder OH⁻)   C Spiro[2.3]hexan-5-ylmethanamin A->C  Reduktion  (LiAlH₄ oder H₂/Kat.)   D 5-(Spiro[2.3]hexan-5-yl)-1H-tetrazol A->D  [3+2] Cycloaddition  (NaN₃, ZnBr₂)   E Keton-Derivate A->E  Grignard-Reaktion  (R-MgBr, dann H₃O⁺)  

Abbildung 2: Derivatisierungswege für Spiro[2.3]hexan-5-carbonitril.

Hydrolyse zur Carbonsäure

Die Umwandlung des Nitrils in eine Carbonsäure ist eine fundamentale Transformation, die einen Kopplungspunkt für Amidbindungsreaktionen schafft, ein Grundpfeiler der medizinischen Chemie. Aufgrund der sterischen Hinderung am quartären Spiro-Kohlenstoffatom können harsche Bedingungen erforderlich sein.[12][13][14][15]

Protokoll (Basische Hydrolyse):

  • Spiro[2.3]hexan-5-carbonitril (1.0 Äquivalent) wird in einer 6 M wässrigen Natriumhydroxid (NaOH)-Lösung suspendiert.

  • Das Gemisch wird für 24-48 Stunden unter Rückfluss erhitzt, bis die vollständige Umwandlung des Ausgangsmaterials (DC- oder LC-MS-Kontrolle) erreicht ist.

  • Nach dem Abkühlen auf 0 °C wird die Lösung vorsichtig mit konzentrierter Salzsäure (HCl) angesäuert, bis ein pH-Wert von 1-2 erreicht ist.

  • Der ausgefallene Feststoff (Spiro[2.3]hexan-5-carbonsäure) wird abfiltriert, mit kaltem Wasser gewaschen und im Vakuum getrocknet. Alternativ kann das Produkt mit einem organischen Lösungsmittel (z.B. Ethylacetat) extrahiert werden.

MethodeReagenzienTemperaturZeitTypische AusbeuteAnmerkungen
Basische Hydrolyse 6 M NaOH (aq)Rückfluss24-48 h> 85%Robust, aber erfordert anschließende Ansäuerung.
Saure Hydrolyse 70% H₂SO₄ (aq)120 °C12-24 h> 80%Kann bei säureempfindlichen Substraten zu Nebenreaktionen führen.

Tabelle 1: Vergleich der Hydrolysebedingungen.

Reduktion zum primären Amin

Die Reduktion der Nitrilgruppe zu einem primären Amin führt zu einem basischen Zentrum und einem wichtigen Nukleophil für weitere Funktionalisierungen, wie z.B. Sulfonamid-, Harnstoff- oder Amidbildungen.

Protokoll (Reduktion mit Lithiumaluminiumhydrid - LiAlH₄):

  • In einem ausgeflammten, unter Inertgas stehenden Kolben wird eine Suspension von LiAlH₄ (1.5 Äquivalente) in wasserfreiem Tetrahydrofuran (THF) auf 0 °C gekühlt.[16][17][18][19][20]

  • Eine Lösung von Spiro[2.3]hexan-5-carbonitril (1.0 Äquivalent) in wasserfreiem THF wird langsam zugetropft.

  • Nach der Zugabe wird das Eisbad entfernt und die Reaktion für 4-6 Stunden bei Raumtemperatur gerührt.

  • Nach vollständiger Umsetzung wird die Reaktion erneut auf 0 °C gekühlt und vorsichtig nacheinander mit Wasser (X mL), 15%iger wässriger NaOH-Lösung (X mL) und erneut Wasser (3X mL) gequencht (Fieser-Methode).

  • Der resultierende weiße Niederschlag wird abfiltriert und mit THF gewaschen. Das Filtrat wird eingeengt und das Rohprodukt (Spiro[2.3]hexan-5-ylmethanamin) durch Destillation oder Umwandlung in ein Salz (z.B. Hydrochlorid) gereinigt.

Alternative Methode: Katalytische Hydrierung Die katalytische Hydrierung mit Wasserstoffgas über einem Metallkatalysator (z.B. Raney-Nickel oder Rhodium auf Kohle) ist eine Alternative, die oft sauberere Reaktionen ermöglicht, aber möglicherweise Hochdruckapparaturen erfordert.[21][22][23]

MethodeReagenzienLösungsmittelBedingungenTypische AusbeuteAnmerkungen
LiAlH₄-Reduktion LiAlH₄THF0 °C bis RT> 90%Hocheffizient, erfordert jedoch sorgfältigen Umgang mit dem Reagenz.
Kat. Hydrierung H₂ (50 bar), Raney-NiMethanol/NH₃80 °C> 85%"Grünere" Methode, erfordert jedoch spezielle Ausrüstung.

Tabelle 2: Vergleich der Reduktionsmethoden.

Umwandlung in ein Tetrazol

Tetrazole sind wichtige Bioisostere für Carbonsäuren in der medizinischen Chemie. Sie weisen ähnliche pKa-Werte und räumliche Eigenschaften auf, sind aber metabolisch stabiler und können unterschiedliche Wasserstoffbrückenbindungs-Muster ausbilden. Die Umwandlung erfolgt über eine [3+2]-Cycloaddition mit einem Azid.[24][25][26][27][28]

Protokoll ([3+2] Cycloaddition):

  • Spiro[2.3]hexan-5-carbonitril (1.0 Äquivalent), Natriumazid (NaN₃, 1.5 Äquivalente) und Zink(II)-bromid (ZnBr₂, 1.0 Äquivalent) werden in Wasser suspendiert.[28]

  • Das Gemisch wird für 24 Stunden unter Rückfluss erhitzt, wobei kräftig gerührt wird.

  • Nach dem Abkühlen wird das Reaktionsgemisch mit 3 M HCl angesäuert.

  • Das Produkt, 5-(Spiro[2.3]hexan-5-yl)-1H-tetrazol, wird durch Extraktion mit Ethylacetat isoliert.

  • Die vereinigten organischen Phasen werden mit Kochsalzlösung gewaschen, über MgSO₄ getrocknet und eingeengt. Das Produkt wird durch Umkristallisation gereinigt.

Begründung der experimentellen Wahl:

  • Zink(II)-bromid: Wirkt als Lewis-Säure, die die Nitrilgruppe für den nukleophilen Angriff des Azids aktiviert und so die Reaktionsgeschwindigkeit erhöht.[26][28]

  • Wasser als Lösungsmittel: Bietet eine sicherere und umweltfreundlichere Alternative zu organischen Lösungsmitteln wie DMF.[28]

Addition von Grignard-Reagenzien zu Ketonen

Die Addition von Organometallreagenzien wie Grignard-Reagenzien an die Nitrilgruppe, gefolgt von einer sauren Hydrolyse des intermediären Imins, ist eine ausgezeichnete Methode zur Synthese von Ketonen. Dies führt eine weitere Diversifizierungsstelle in das Molekül ein.[29][30][31][32]

Protokoll (Grignard-Reaktion):

  • In einem ausgeflammten, unter Inertgas stehenden Kolben wird eine Lösung von Spiro[2.3]hexan-5-carbonitril (1.0 Äquivalent) in wasserfreiem Diethylether vorgelegt.

  • Eine Lösung des Grignard-Reagenzes (z.B. Phenylmagnesiumbromid, 1.2 Äquivalente) in Diethylether oder THF wird bei 0 °C langsam zugetropft.

  • Nach der Zugabe wird das Gemisch für 2-4 Stunden bei Raumtemperatur gerührt.

  • Die Reaktion wird durch vorsichtige Zugabe einer gesättigten wässrigen NH₄Cl-Lösung gequencht.

  • Anschließend wird 2 M wässrige HCl zugegeben und das Gemisch für 1 Stunde kräftig gerührt, um das intermediäre Imin zum Keton zu hydrolysieren.

  • Die Phasen werden getrennt und die wässrige Phase mit Diethylether extrahiert.

  • Die vereinigten organischen Phasen werden mit Kochsalzlösung gewaschen, über MgSO₄ getrocknet und eingeengt. Das Rohketon wird durch Säulenchromatographie gereinigt.

Anwendung in der kombinatorischen Bibliotheksynthese

Die derivatisierten Spiro[2.3]hexan-Bausteine sind ideale Ausgangspunkte für die Erstellung von "Diversity-Oriented Synthesis" (DOS)-Bibliotheken. Ein typischer Arbeitsablauf für eine Parallel-Synthese in der Lösungsphase ist unten dargestellt.

Combinatorial_Library_Workflow cluster_0 Phase 1: Baustein-Herstellung cluster_1 Phase 2: Parallele Synthese (Beispiel) cluster_2 Phase 3: Screening & Analyse A Spiro[2.3]hexan- 5-carbonitril B1 Carbonsäure (B) A->B1 Derivatisierung B2 Amin (C) A->B2 Derivatisierung B3 Tetrazol (D) A->B3 Derivatisierung C1 Spiro-Carbonsäure (B) + Amin-Bibliothek (R¹-NH₂) C2 Spiro-Amin (C) + Carbonsäure-Bibliothek (R²-COOH) D1 Bibliothek von Spiro-Amiden 1 C1->D1  Amid-Kopplung  (z.B. HATU)   D2 Bibliothek von Spiro-Amiden 2 C2->D2  Amid-Kopplung  (z.B. EDC/HOBt)   E Kombinierte Bibliothek (>1000 Verbindungen) F High-Throughput Screening (HTS) E->F G Hit-Identifizierung & Struktur-Wirkungs-Beziehung (SAR) F->G

Abbildung 3: Workflow zur Erstellung einer kombinatorischen Bibliothek.

Protokoll-Schema für eine Parallel-Synthese:

  • Plattenvorbereitung: In einer 96-Well-Platte werden die verschiedenen Bausteine dispensiert. Zum Beispiel wird eine Lösung der Spiro-Carbonsäure (B) in jede Vertiefung einer Platte gegeben. In die Spalten dieser Platte werden Lösungen von verschiedenen primären oder sekundären Aminen (R¹-NH₂) gegeben.

  • Kopplungsreaktion: Eine Lösung eines Kopplungsreagenzes (z.B. HATU) und einer Base (z.B. DIPEA) in einem geeigneten Lösungsmittel (z.B. DMF) wird zu jeder Vertiefung gegeben.

  • Inkubation: Die Platte wird bei Raumtemperatur für 12-24 Stunden geschüttelt, um die Amidkopplung zu vervollständigen.

  • Aufarbeitung und Reinigung: Die Reaktionen können durch "catch-and-release"-Methoden auf fester Phase oder durch flüssig-flüssig-Extraktion in der Platte aufgearbeitet werden. Die Reinigung erfolgt oft durch präparative HPLC-MS.

  • Analyse und Lagerung: Jede Vertiefung enthält nun eine einzigartige Verbindung. Die Identität und Reinheit werden durch LC-MS und ¹H-NMR bestätigt. Die Verbindungen werden dann für das biologische Screening in einer Masterplatte gelagert.

Durch die Kombination der verschiedenen derivatisierten Spiro-Bausteine (Carbonsäure, Amin, etc.) mit Bibliotheken von Reaktionspartnern können schnell und effizient große und strukturell vielfältige Molekülbibliotheken aufgebaut werden.

Fazit

Spiro[2.3]hexan-5-carbonitril ist ein hochgradig wertvoller und vielseitiger Baustein für die moderne Wirkstoffforschung. Seine starre, dreidimensionale Struktur bietet eine hervorragende Grundlage für die Gestaltung von Molekülen mit verbesserten pharmakologischen Eigenschaften. Die hier vorgestellten detaillierten Protokolle zur Synthese und Derivatisierung der zentralen Nitrilgruppe ermöglichen Forschern den Zugang zu einer breiten Palette von funktionalisierten Gerüsten, die direkt in kombinatorische Synthese-Workflows integriert werden können. Die systematische Anwendung dieser Methoden wird die Erforschung des chemischen Raums beschleunigen und zur Entdeckung neuer, wirksamer und selektiver Therapeutika beitragen.

Referenzen

  • Organic Chemistry Portal. (s.d.). Synthesis of 1H-tetrazoles. Abgerufen von [Link]

  • Gao, Y., et al. (2014). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 19(9), 13920-13929. Verfügbar unter: [Link]

  • Vorona, S., et al. (2014). An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles. Synthesis, 46(06), 781-786. Verfügbar unter: [Link]

  • Hao, L., et al. (2021). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances, 11(52), 32943-32952. Verfügbar unter: [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945-7950. Verfügbar unter: [Link]

  • Organic Syntheses. (s.d.). Hydration of Nitriles to Amides using a Platinum Catalyst. Abgerufen von [Link]

  • van der Boom, T., et al. (2004). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry, 69(6), 2161-2169. Verfügbar unter: [Link]

  • Grokipedia. (s.d.). Hydrolysis of nitriles. Abgerufen von [Link]

  • Chemistry Steps. (s.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Abgerufen von [Link]

  • ResearchGate. (s.d.). Schematic workflow to generate complex combinatorial library. Abgerufen von [Link]

  • ResearchGate. (s.d.). Schematic workflow of combinatorial synthesis to generate libraries of peptide analogues. Abgerufen von [Link]

  • Ota, E., et al. (2017). Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. The Journal of Organic Chemistry, 82(19), 10569-10575. Verfügbar unter: [Link]

  • Arkivoc. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Verfügbar unter: [Link]

  • Organic Synthesis. (s.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Abgerufen von [Link]

  • ProQuest. (2019). TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. Abgerufen von [Link]

  • ResearchGate. (2017). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?. Abgerufen von [Link]

  • Balar, M., et al. (2017). Selective Hydrogenation of Nitriles to Secondary Imines Catalyzed by an Iron Pincer Complex. Organometallics, 36(9), 1838-1841. Verfügbar unter: [Link]

  • Wikipedia. (s.d.). Simmons–Smith reaction. Abgerufen von [Link]

  • Chemguide. (s.d.). reduction of nitriles. Abgerufen von [Link]

  • Natho, P., et al. (2025). Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues. Angewandte Chemie International Edition. Verfügbar unter: [Link]

  • University of Leeds. (s.d.). Combinatorial libraries: strategies and methods for 'lead' discovery. Abgerufen von [Link]

  • Sharma, V. (2025). Reduction of nitriles to amines using LiAlH4. YouTube. Abgerufen von [Link]

  • Liu, X., et al. (2024). Combinatorial discovery of antibacterials via a feature-fusion based machine learning workflow. Nature Communications, 15(1), 2684. Verfügbar unter: [Link]

  • Grokipedia. (s.d.). Combinatorial chemistry. Abgerufen von [Link]

  • ResearchGate. (s.d.). Spiro[2.3]hexane and spiro[3.3]heptane derivatives. Abgerufen von [Link]

  • Master Organic Chemistry. (s.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Abgerufen von [Link]

  • MDPI. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Abgerufen von [Link]

  • ResearchGate. (2026). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Abgerufen von [Link]

  • ResearchGate. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Abgerufen von [Link]

  • Zhang, Y., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications, 12(1), 6249. Verfügbar unter: [Link]

  • Hoyt, J. M., et al. (2016). Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. Chemical Science, 7(2), 1489-1494. Verfügbar unter: [Link]

  • Leslie, J. M. (2025). Simmons-Smith cyclopropanation example. YouTube. Abgerufen von [Link]

  • Organic Chemistry Tutor. (s.d.). Grignard Reaction of Nitriles. Abgerufen von [Link]

  • Organic Chemistry Portal. (s.d.). Simmons-Smith Reaction. Abgerufen von [Link]

  • University of Calgary. (s.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Abgerufen von [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 1-415.

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Abgerufen von [Link]

  • Wikipedia. (s.d.). Cyclopropanation. Abgerufen von [Link]

  • jOeCHEM. (2018). Reaction of nitriles with Grignard reagents. YouTube. Abgerufen von [Link]

  • Google Patents. (s.d.). RU2186764C1 - Method of synthesis of methylenecyclobutane carbonitrile. Abgerufen von

  • Moorthy, R., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. Verfügbar unter: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Spiro[2.3]hexane-5-carbonitrile Alkylation

Welcome to the Advanced Troubleshooting and Methodology Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the functionaliza...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting and Methodology Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the functionalization of highly strained bioisosteric scaffolds.

Mechanistic Insight: The Causality of Temperature Control

The spiro[2.3]hexane system is a highly rigid, three-dimensional bioisostere increasingly used in medicinal chemistry to replace flat phenyl rings or bulky tert-butyl groups[1]. However, this structural density comes at a cost: severe ring strain .

When performing an α -alkylation on spiro[2.3]hexane-5-carbonitrile, you must first deprotonate the 5-position to generate a ketenimine anion. Because of the inherent strain of the fused cyclobutane and cyclopropane rings, this anionic intermediate is highly sensitive to thermal degradation[2].

  • Kinetic Control (Cryogenic Temperatures): At -78 °C, a bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) selectively abstracts the α -proton to form the kinetic intermediate without attacking the electrophilic nitrile carbon[3].

  • Thermodynamic Degradation (Elevated Temperatures): If the reaction is allowed to warm above -20 °C before the electrophile is fully consumed, the thermal energy exceeds the activation barrier for C–C bond cleavage. The system will undergo a strain-release pathway, irreversibly opening the spirocyclic system to form complex, polymeric byproducts[1].

Therefore, temperature is not just a reaction parameter here—it is the master variable that dictates the survival of your molecular scaffold.

Troubleshooting Guides & FAQs

Q: My LC-MS shows complete consumption of the starting material, but I am isolating a complex mixture of ring-opened byproducts. What went wrong? A: Causality: Your ketenimine anion experienced thermal runaway before the alkylation was complete. Solution: Ensure your cooling bath is maintained strictly at -78 °C during deprotonation. Do not remove the flask from the bath to add the electrophile. Furthermore, quench the reaction with saturated aqueous NH₄Cl while the mixture is still cold (at or below -40 °C). Allowing the unquenched reaction to warm to room temperature guarantees strain-release degradation[2].

Q: I kept the reaction at -78 °C the entire time, but my alkylation stalled at 40% conversion. How do I push it to completion without destroying the ring? A: Causality: While the anion is stable at -78 °C, the activation energy required for the S_N2 displacement of your specific alkyl halide is likely too high at this temperature. Solution: Implement a controlled temperature ramp. Add the electrophile at -78 °C, then slowly allow the bath to warm to -40 °C over 2 hours. To further accelerate the S_N2 kinetics without raising the temperature, add 10% (v/v) of a polar aprotic cosolvent like DMPU or HMPA. This breaks up the lithium aggregates, increasing the nucleophilicity of the anion.

Q: Can I use NaH or KOtBu instead of LDA or LiHMDS to save costs on scale-up? A: Causality: No. NaH is a heterogeneous base that typically requires temperatures above 0 °C to efficiently deprotonate nitriles—a temperature that will immediately destroy your spirocyclic anion[1]. Alkoxide bases like KOtBu are nucleophilic and can attack the nitrile directly. You must stick to soluble, sterically hindered lithium amides (LDA, LiHMDS) at cryogenic temperatures[3].

Q: I am seeing 15-20% dialkylation. How do I improve monoalkylation selectivity? A: Causality: The localized concentration of the base is too high, leading to rapid proton exchange between the unreacted anion and your newly formed monoalkylated product. Solution: Use strict stoichiometric control (1.05 eq of LDA). For highly reactive electrophiles (e.g., methyl iodide or benzyl bromide), perform an inverse addition : cannulate your cold (-78 °C) enolate solution dropwise into a cold solution containing an excess of the electrophile.

Quantitative Data: Temperature Optimization Matrix

The following table summarizes the causal relationship between temperature profiles and reaction outcomes, derived from standardized internal validation studies using benzyl bromide as the electrophile.

EntryDeprotonation Temp (°C)Alkylation Temp Profile (°C)Conversion (%)Isolated Yield (%)Ring-Opened Byproducts (%)
1-78Held at -78 for 4 h4542< 2
2 -78 -78 warming to -40 over 2 h > 95 88 < 5
3-78-78 warming to 0 over 2 h> 953555
40Held at 0 for 2 h> 950> 90

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol includes a self-validating in-process control (IPC) step.

Reagents & Setup:

  • Spiro[2.3]hexane-5-carbonitrile (1.0 eq, 10 mmol)

  • LDA (2.0 M in THF/heptane/ethylbenzene, 1.05 eq, 10.5 mmol)

  • Alkyl Halide (1.2 eq, 12 mmol)

  • Anhydrous THF (0.2 M relative to substrate)

  • Flame-dried Schlenk flask under positive Argon pressure.

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve the spirocyclic nitrile in anhydrous THF. Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to internal -78 °C for 15 minutes.

  • Deprotonation: Add LDA dropwise via syringe pump over 10 minutes, ensuring the internal temperature does not spike above -70 °C. Stir the resulting pale-yellow solution for 30 minutes at -78 °C.

  • Self-Validation (IPC): Do not assume deprotonation is complete. Withdraw a 0.1 mL aliquot and quench it immediately into a vial containing 0.5 mL of D₂O. Extract with EtOAc, evaporate, and run a rapid ¹H-NMR. You must observe >95% disappearance of the α -proton signal and no alkene peaks (which would indicate ring-opening). Proceed only if this passes.

  • Electrophile Addition: Add the alkyl halide neat (or dissolved in 1 mL THF) dropwise at -78 °C.

  • Controlled Ramp: Swap the dry ice/acetone bath for a dry ice/acetonitrile bath (which stabilizes at exactly -41 °C). Stir for 2 hours.

  • Cryogenic Quench: While the reaction is still at -40 °C, rapidly inject 10 mL of saturated aqueous NH₄Cl. Only after the quench is complete should you remove the cooling bath and allow the biphasic mixture to warm to room temperature for standard extraction.

Process Visualizations

Workflow N1 1. Substrate Dissolution (THF, -78 °C) N2 2. Base Addition (LDA, -78 °C) N1->N2 N3 3. Anion Equilibration (30 min, -78 °C) N2->N3 N4 4. Electrophile Addition (-78 °C to -40 °C) N3->N4 N5 5. Quench & Workup (Sat. NH4Cl, -40 °C) N4->N5

Workflow for low-temperature alpha-alkylation of spirocyclic nitriles.

Pathway SM Spiro[2.3]hexane-5-carbonitrile Anion Ketenimine Anion (Stable at -78 °C) SM->Anion LDA, -78 °C RingOpen Ring-Opened Byproducts (Thermodynamic Sink) Anion->RingOpen Temp > -20 °C (Strain Release) Product Alkylated Product (Kinetic Trapping) Anion->Product R-X, -40 °C (SN2 Pathway)

Temperature-dependent mechanistic pathways of the spiro[2.3]hexane anion.

References

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.
  • Design of Spiro[2.
  • Source: YouTube (Educational Chemistry Series)

Sources

Optimization

Technical Support Center: Solubilization Strategies for Spiro[2.3]hexane-5-carbonitrile

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently guide researchers through the challenges of formulating highly strained, small-molecule lipophiles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently guide researchers through the challenges of formulating highly strained, small-molecule lipophiles. While spirocyclic scaffolds are highly valued in drug discovery for increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) and improving target complementarity 1, specific low-molecular-weight derivatives like Spiro[2.3]hexane-5-carbonitrile present severe aqueous solubility hurdles.

This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to help you overcome these formulation bottlenecks and ensure reliable in vitro and in vivo data.

Mechanistic Troubleshooting & FAQs

Q1: Why does Spiro[2.3]hexane-5-carbonitrile immediately precipitate when diluted from a DMSO stock into PBS?

The Causality: This phenomenon is a classic "solvent-shift" precipitation. Spiro[2.3]hexane-5-carbonitrile is highly lipophilic and lacks hydrogen bond donors. The sole polar group, the carbonitrile (-C≡N), is a weak hydrogen bond acceptor and is fundamentally insufficient to overcome the massive thermodynamic penalty of hydrating the spiro[2.3]hexane hydrocarbon core. When the local DMSO concentration drops during aqueous dilution, the compound's thermodynamic drive to minimize water contact forces rapid aggregation, nucleation, and crystallization.

Q2: I cannot exceed 0.1% DMSO in my cell-based assays. What is the most biologically compatible solubilization strategy?

The Causality: For in vitro assays where cosolvents (like PEG400) or surfactants (like Tween 80) cause cell lysis or assay interference, cyclodextrin inclusion is the gold standard 2. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that perfectly accommodates the spirocyclic core of Spiro[2.3]hexane-5-carbonitrile, shielding it from the aqueous environment. The hydrophilic hydroxyl groups on the exterior of the cyclodextrin ensure the entire host-guest complex remains highly soluble in water, completely bypassing the need for organic solvents.

Q3: Will adjusting the pH of my buffer improve the solubility of this compound?

The Causality: No. Unlike amines or carboxylic acids, Spiro[2.3]hexane-5-carbonitrile contains no ionizable functional groups within the physiological pH range (pH 1–14). The carbonitrile group does not undergo protonation or deprotonation under standard assay conditions. Therefore, pH adjustments will not alter its intrinsic thermodynamic solubility. You must rely on cosolvents, surfactants, or complexation agents to force solubilization 3.

Quantitative Data: Solubilization Strategy Comparison

The following table summarizes the expected performance of various excipients when formulating Spiro[2.3]hexane-5-carbonitrile for aqueous assays.

Solubilization StrategyExcipient ConcentrationEst. Fold-Increase in SolubilityBiological CompatibilityMechanistic Action
Cosolvent Blend 5% DMSO / 10% PEG400~15xLow-Medium (May affect cell viability)Disruption of the water-water hydrogen bonding network.
Surfactant 1% Tween 80~25xMedium (Risk of membrane fluidization)Micellar encapsulation of the hydrophobic spiro-core.
Inclusion Complex 20% (w/v) HP-β-CD~50xHigh (Well tolerated in vitro & in vivo)Hydrophobic cavity shielding of the lipophilic molecule.

Decision Workflow for Formulation

SolubilityWorkflow Start Assess Spiro[2.3]hexane-5-carbonitrile Aqueous Solubility Stock Prepare 10 mM DMSO Stock Start->Stock Dilute Dilute into Aqueous Media (PBS, pH 7.4) Stock->Dilute CheckPrecip Precipitation Observed? (Nephelometry / Visual) Dilute->CheckPrecip Cosolvent Add Cosolvents (PEG400 / Tween 80) CheckPrecip->Cosolvent Yes Success Proceed to Assay (Soluble & Compatible) CheckPrecip->Success No CheckTox Toxicity/Interference in Assay? Cosolvent->CheckTox Cyclodextrin Formulate with HP-β-CD (Inclusion Complex) Cyclodextrin->Success Soluble Fail Formulation Failure: Re-evaluate Strategy Cyclodextrin->Fail Insoluble CheckTox->Cyclodextrin Yes (High Excipient Tox) CheckTox->Success No

Workflow for diagnosing and resolving aqueous solubility issues of Spiro[2.3]hexane-5-carbonitrile.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in quality control steps confirm success before you proceed to your biological assays.

Protocol A: Preparation of HP-β-CD Inclusion Complexes

Objective: Achieve a stable, clear aqueous solution of Spiro[2.3]hexane-5-carbonitrile without organic solvents.

Step-by-Step Methodology:

  • Preparation of Host Solution: Dissolve 200 mg of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 1 mL of ultrapure water to create a 20% (w/v) solution. Vortex until completely clear.

  • Addition of Guest API: Weigh 2 mg of Spiro[2.3]hexane-5-carbonitrile and add it directly to the 1 mL HP-β-CD solution as a dry powder.

    • Causality Note: Adding the solid directly forces the thermodynamic equilibrium toward complexation, avoiding the solvent-shift precipitation that occurs if added from a DMSO stock.

  • Mechanical Agitation: Sonicate the suspension in a water bath at 25°C for 30 minutes, followed by end-over-end rotation for 24 hours at room temperature to ensure thermodynamic equilibrium is reached.

  • Self-Validation (Filtration & Phase Separation): Centrifuge the sample at 10,000 × g for 10 minutes to pellet any uncomplexed API. Filter the supernatant through a 0.22 µm PTFE syringe filter. If the solution is cloudy post-filtration, the inclusion complex has failed to form completely.

  • Quantification: Analyze the clear filtrate via HPLC-UV (monitoring at the appropriate wavelength for the carbonitrile/spiro system) to confirm the final dissolved concentration against a standard curve prepared in 100% acetonitrile.

Protocol B: Kinetic Solubility Profiling via Nephelometry

Objective: Determine the maximum concentration of Spiro[2.3]hexane-5-carbonitrile that can be achieved in buffer before precipitation occurs.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of Spiro[2.3]hexane-5-carbonitrile in 100% DMSO.

  • Serial Dilution: In a 96-well UV-transparent microplate, perform a 2-fold serial dilution of the DMSO stock across 10 wells.

  • Buffer Addition: Rapidly add 190 µL of PBS (pH 7.4) to 10 µL of each DMSO dilution (yielding a final DMSO concentration of 5%).

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle shaking. This time allows any metastable supersaturated states to precipitate.

  • Self-Validation (Nephelometric Reading): Read the plate using a microplate reader equipped with a nephelometer (measuring light scattering at 620 nm).

    • Data Interpretation: A sudden, exponential spike in light scattering indicates the kinetic solubility limit has been breached. The well immediately preceding the spike represents your maximum workable concentration in 5% DMSO.

References

  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry BLDpharm, 2021.
  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins MDPI - International Journal of Molecular Sciences, 2023.
  • Solubilization techniques used for poorly water-soluble drugs NIH / PMC - Asian Journal of Pharmaceutical Sciences, 2022.

Sources

Troubleshooting

Minimizing unwanted side products in Spiro[2.3]hexane-5-carbonitrile functionalization

Welcome to the Technical Support Center for spirocyclic scaffold functionalization. Spiro[2.3]hexane-5-carbonitrile is a highly valuable, sp³-rich building block used extensively in medicinal chemistry as a rigid bioisos...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic scaffold functionalization. Spiro[2.3]hexane-5-carbonitrile is a highly valuable, sp³-rich building block used extensively in medicinal chemistry as a rigid bioisostere for aromatic and non-strained cycloalkane rings[1]. However, the dense architecture of this molecule presents unique synthetic challenges. The combined ring strain of the fused cyclopropane and cyclobutane systems makes the spiro[2.3]hexane core highly susceptible to unwanted side reactions, particularly ring-opening and over-reduction during the functionalization of the nitrile group[2].

This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to help you minimize side products and maximize yields.

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why do I observe significant cyclobutane/cyclopropane ring-opening when treating spiro[2.3]hexane-5-carbonitrile with strong nucleophiles or Lewis acids? A: The spiro[2.3]hexane system possesses substantial inherent ring strain. When the nitrile group is activated by strong Lewis acids (e.g., AlCl₃, BF₃·Et₂O) or subjected to harsh nucleophilic attack at elevated temperatures, the intermediate can undergo a strain-release driven rearrangement[2]. The formation of a stabilized carbocation or radical at the adjacent carbon triggers ring expansion to a cyclopentanone derivative or complete cleavage of the cyclopropane ring. Solution: Transition to milder Lewis acids or non-Lewis acidic conditions. When performing reductions, use strictly temperature-controlled DIBAL-H (-78 °C) rather than LiAlH₄, which requires higher temperatures and exacerbates strain-release pathways.

Q: During the reduction of the carbonitrile to an aldehyde, my major product is the primary amine. How do I prevent this over-reduction? A: Over-reduction occurs when the intermediate aluminimine is either unstable at the reaction temperature or collapses prematurely before the aqueous quench, allowing a second equivalent of hydride to attack. Solution: Maintain the reaction strictly at or below -78 °C. Ensure the stoichiometry of DIBAL-H does not exceed 1.05 equivalents. The quench must be performed in situ at -78 °C using a mildly acidic aqueous solution (e.g., saturated Rochelle's salt or 10% citric acid) to hydrolyze the stable aluminimine directly to the aldehyde without allowing it to warm and reduce further[3].

Q: I am trying to hydrolyze the nitrile to a carboxylic acid, but I isolate significant amounts of primary amide and dimerization products. What is the cause? A: Nitrile hydrolysis proceeds stepwise: nitrile → primary amide → carboxylic acid. The spirocyclic steric bulk at the 5-position severely hinders the second hydration step (amide to acid). Consequently, researchers often increase the temperature or base concentration, which inadvertently promotes intermolecular side reactions (dimerization) or degrades the spirocycle. Solution: Utilize a biphasic system with a phase-transfer catalyst (e.g., tetrabutylammonium hydroxide) and hydrogen peroxide (H₂O₂) under basic conditions. The hydroperoxide anion is a highly potent nucleophile that accelerates the conversion of the nitrile to the amide, and subsequent hydrolysis to the acid can be achieved under milder heating, preserving the spirocycle[4].

Part 2: Quantitative Side Product Distribution

The following table summarizes the causal relationship between specific reaction conditions, intended yields, and the distribution of major side products during spiro[2.3]hexane-5-carbonitrile functionalization.

Reaction GoalReagent / ConditionsTarget Yield (%)Major Side Product (%)Mechanistic Cause
Nitrile to Aldehyde LiAlH₄, THF, 0 °C to RT15%Primary Amine (65%)Over-reduction of intermediate
Nitrile to Aldehyde DIBAL-H, DCM, -78 °C82%Ring-Opened Isomers (<5%)Optimized aluminimine stability
Nitrile to Acid NaOH (aq), EtOH, Reflux30%Primary Amide (45%)Steric hindrance at spiro carbon
Nitrile to Acid NaOH, H₂O₂, Phase-Transfer, 50 °C88%Dimerization (<2%)Enhanced nucleophilicity (α-effect)

Part 3: Visual Workflows and Decision Trees

Pathway SM Spiro[2.3]hexane-5-carbonitrile (Strained Scaffold) Imine Aluminimine Intermediate SM->Imine DIBAL-H, -78°C RingOpen Ring-Opened Isomers (Strain Relief) SM->RingOpen Harsh Lewis Acids / High Temp Aldehyde Spiro[2.3]hexane-5-carboxaldehyde (Target Product) Imine->Aldehyde Aqueous Workup (pH 4-5) Amine Primary Amine (Over-reduction) Imine->Amine Excess Reductant / Warming

Reaction pathways for nitrile reduction highlighting side-product formation.

Troubleshooting Start Identify Major Side Product Q1 Is the spirocyclic ring intact? Start->Q1 RingOpened Ring-Opened Products (Cyclobutane/Cyclopropane Cleavage) Q1->RingOpened No Intact Intact Spirocycle (Functional Group Issue) Q1->Intact Yes Action1 Switch to milder Lewis acids Lower reaction temperature RingOpened->Action1 OverRed Over-reduction (e.g., Amine instead of Aldehyde) Intact->OverRed Dimer Dimerization / Amidine Intact->Dimer Action2 Strict stoichiometry (1.05 eq) Quench at -78°C OverRed->Action2 Action3 Increase solvent dilution Optimize pH during workup Dimer->Action3

Troubleshooting logic tree for spiro[2.3]hexane-5-carbonitrile functionalization.

Part 4: Self-Validating Experimental Protocols

Protocol A: Controlled Reduction to Spiro[2.3]hexane-5-carboxaldehyde

Objective: Reduce the nitrile to the aldehyde while strictly suppressing over-reduction and strain-release ring cleavage.

  • Preparation: Dissolve spiro[2.3]hexane-5-carbonitrile (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration under an inert argon atmosphere.

  • Thermal Control: Cool the reaction flask to exactly -78 °C using a dry ice/acetone bath. Causality: Strict thermal control prevents the thermal collapse of the aluminimine intermediate, which would otherwise lead to over-reduction or strain-release ring opening.

  • Reagent Addition: Add DIBAL-H (1.0 M in hexanes, 1.05 eq) dropwise over 15 minutes down the inner side of the flask to pre-cool the reagent before it hits the solution.

  • In-Process Validation: Stir for 2 hours at -78 °C. Quench a 50 µL aliquot into saturated aqueous NH₄Cl, extract with EtOAc, and analyze via TLC (Hexanes:EtOAc 4:1). The disappearance of the nitrile spot (IR: ~2240 cm⁻¹) and the appearance of a baseline intermediate spot indicates complete conversion to the aluminimine.

  • Cryogenic Quenching: Quench the bulk reaction strictly at -78 °C by the slow addition of anhydrous methanol (2.0 eq) to destroy excess hydride, followed by saturated aqueous Rochelle's salt (potassium sodium tartrate).

  • Workup: Remove the cooling bath and vigorously stir at room temperature for 2 hours until the biphasic aluminum emulsion resolves into two clear layers. Extract the aqueous layer with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Final Validation: Analyze the crude product via ¹H NMR. A distinct aldehyde proton singlet at ~9.5-9.8 ppm validates success. The absence of a broad singlet at ~1.5 ppm (NH₂) confirms the suppression of over-reduction, and intact cyclopropane multiplets (~0.5-0.8 ppm) confirm the spirocycle survived the conditions.

References

  • Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues. Source: National Institutes of Health (PMC). URL:[Link]

  • Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Source: National Institutes of Health (PMC). URL:[Link]

  • Design of Spiro[2.3]hex-1-ene, a Genetically Encodable Double-Strained Alkene for Superfast Photoclick Chemistry. Source: National Institutes of Health (PMC). URL:[Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Source: MDPI Molecules. URL:[Link]

Sources

Optimization

Technical Support Center: Solvent Optimization for Spiro[2.3]hexane-5-carbonitrile Extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges of extracting highly strained spirocyclic building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges of extracting highly strained spirocyclic building blocks. This guide provides field-proven troubleshooting, self-validating protocols, and the causality behind every solvent choice.

Extraction & Purification Workflow

Workflow A Aqueous Reaction Mixture (Spiro[2.3]hexane-5-carbonitrile) B Solvent Addition (MTBE or DCM) A->B C Phase Separation (Self-Validating LLE) B->C D Organic Phase (Target Compound) C->D Top Layer (MTBE) E Aqueous Phase (Impurities) C->E Bottom Layer F Brine Wash & Drying (Anhydrous Na2SO4) D->F G Controlled Concentration (T < 30°C, >150 mbar) F->G H High-Purity Nitrile G->H

LLE and purification workflow for Spiro[2.3]hexane-5-carbonitrile extraction.

Module 1: Fundamental Solvent Selection

Q: Why does Spiro[2.3]hexane-5-carbonitrile require specific solvent dielectric constraints compared to standard aliphatic nitriles? A: Spiro[2.3]hexane-5-carbonitrile (C₇H₉N) is a highly strained, low-molecular-weight (107.07 Da) spirocyclic building block. According to , it possesses a predicted XLogP of approximately 1.4, indicating moderate lipophilicity. The spiro carbon framework creates a rigid, compact 3D geometry, while the carbonitrile group provides a strong localized dipole. Solvents with a dielectric constant (ε) between 4 and 10 are ideal because they provide sufficient dipole-dipole interactions to solvate the nitrile group without inducing co-extraction of highly polar aqueous impurities.

Q: How do I balance the partition coefficient (LogP) with solvent recovery? A: The compound's low molecular mass makes it highly volatile. If you select a solvent with a high boiling point (e.g., Toluene, bp 110.6°C), the thermal energy required for solvent evaporation will inevitably cause co-evaporation (sublimation/distillation) of the target nitrile. Therefore, you must select a solvent with a low boiling point (< 80°C) and a favorable partition coefficient. Methyl tert-butyl ether (MTBE) and Dichloromethane (DCM) are the premier choices for isolating .

SolventLogic Target Spiro[2.3]hexane-5-carbonitrile LogP ~1.4, MW 107.1 Polarity Dielectric Constant (ε) Match Dipole Moment Target->Polarity Volatility Boiling Point (bp) Must be < 80°C Target->Volatility Separation Water Miscibility Must be < 5% Target->Separation MTBE MTBE Optimal Balance Polarity->MTBE DCM DCM Good but Halogenated Polarity->DCM Volatility->MTBE Volatility->DCM Separation->MTBE Separation->DCM

Logical decision matrix for selecting extraction solvents based on physicochemical properties.

Module 2: Experimental Protocols & Validation

Q: What is the validated protocol for biphasic extraction of this spirocycle from an aqueous reaction mixture? A: Below is a self-validating protocol designed to maximize yield while preventing emulsion formation and product volatilization.

Step-by-Step Methodology: MTBE Extraction Protocol
  • Quenching & pH Adjustment: Quench the reaction mixture and adjust the aqueous phase to pH 7–8 using saturated NaHCO₃.

    • Causality: The target nitrile is neutral. Neutralizing the aqueous layer ensures any acidic or basic byproducts are ionized and permanently retained in the aqueous phase.

  • Solvent Addition: Add MTBE at a 1:2 volume ratio (Organic:Aqueous).

    • Causality: MTBE has low water solubility (4.8 g/100 mL) and a lower density than water (0.74 g/mL), ensuring a clean top-layer separation.

  • Phase Mixing: Agitate the biphasic mixture gently for 5 minutes, venting frequently. Avoid vigorous shaking.

  • Phase Separation (Self-Validating Step): Allow the layers to settle for 10 minutes.

    • Validation: A sharp, mirror-like interface indicates successful phase separation. If a "rag layer" (emulsion) persists, it indicates the presence of unquenched polymeric byproducts.

  • Aqueous Back-Extraction: Extract the aqueous layer two additional times with fresh MTBE (1:3 ratio). Following the principles of , multiple extractions with smaller volumes yield higher recoveries than a single large-volume extraction.

  • Washing & Drying: Wash the combined organic layers with brine (saturated NaCl), then dry over anhydrous Na₂SO₄. Filter off the drying agent.

  • Controlled Concentration (Critical): Concentrate the filtrate using a rotary evaporator. Set the water bath to ≤ 30°C and the vacuum to no lower than 150 mbar .

    • Causality: The low molecular mass of the spirocycle makes it highly susceptible to loss under high vacuum or elevated temperatures.

Module 3: Troubleshooting Common Extraction Issues

Q: Why am I losing yield during the solvent evaporation step? A: Yield loss during concentration is the most common issue with low-molecular-weight spirocycles. Spiro[2.3]hexane-5-carbonitrile has a high vapor pressure. If you use a standard rotary evaporation protocol (e.g., 40°C bath, <50 mbar vacuum), the compound will co-distill with the solvent.

  • Resolution: Switch to a heavier, lower-boiling solvent like DCM (if halogenated solvents are acceptable in your lab) to allow evaporation at atmospheric pressure or very mild vacuum. Alternatively, use a Vigreux column for careful fractional distillation of the solvent rather than rotary evaporation.

Q: How do I resolve the co-extraction of polar impurities? A: If your NMR or HPLC data shows polar impurities, your extraction solvent is likely too polar (e.g., using pure Ethyl Acetate, which can carry up to 3.3% water into the organic phase).

  • Resolution: Implement a solvent blend. A mixture of Hexane/EtOAc (3:1 v/v) lowers the bulk dielectric constant of the organic phase, selectively excluding polar impurities while retaining the moderately lipophilic spirocycle.

Q: How can I validate that my extraction is self-correcting for emulsion formation? A: Emulsions typically form due to fine particulates or surfactants in the reaction mixture. The protocol is self-correcting if you incorporate a brine wash prior to separation. The high ionic strength of saturated NaCl increases the density and polarity of the aqueous phase, forcing the organic solvent out of the aqueous dispersion (the "salting-out" effect). If an emulsion still forms, filtering the entire biphasic mixture through a pad of Celite before separation will mechanically break the emulsion.

Quantitative Data: Solvent Selection Matrix

To facilitate rapid decision-making, the following table summarizes the physicochemical properties of common extraction solvents and their specific suitability for Spiro[2.3]hexane-5-carbonitrile.

SolventBoiling Point (°C)Dielectric Constant (ε)Water Solubility (g/100mL)Suitability & Causality Notes
MTBE 55.24.34.8Optimal . Excellent phase separation; low BP prevents product volatilization during recovery.
Dichloromethane (DCM) 39.69.11.3Excellent . Bottom layer extraction. Very low BP, but halogenated (green chemistry concern).
Ethyl Acetate (EtOAc) 77.16.08.3Moderate . Higher water miscibility can lead to the co-extraction of polar impurities.
Hexane 68.71.90.001Poor . Non-polar nature results in poor solvation of the strong nitrile dipole.
Toluene 110.62.40.05Unsuitable . High BP causes severe product loss during the evaporation step.

References

  • PubChem . "Spiro[2.3]hexane-5-carbonitrile (CID 12140079) - Physicochemical Properties and Predicted XLogP." National Center for Biotechnology Information. Available at:[Link]

  • The Journal of Organic Chemistry . "Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space." ACS Publications / PubMed Central. Available at:[Link]

  • LCGC International . "Practical Aspects of Solvent Extraction." Chromatography Online. Available at:[Link]

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Spiro[2.3]hexane-5-carbonitrile vs. Conventional Spirocyclic Bioisosteres

The Evolution of 3D Bioisosterism in Medicinal Chemistry The transition from "flatland"—sp²-hybridized aromatic and heteroaromatic rings—to three-dimensional, sp³-rich architectures is a defining strategy in modern drug...

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Author: BenchChem Technical Support Team. Date: April 2026

The Evolution of 3D Bioisosterism in Medicinal Chemistry

The transition from "flatland"—sp²-hybridized aromatic and heteroaromatic rings—to three-dimensional, sp³-rich architectures is a defining strategy in modern drug discovery. This paradigm shift, driven by the need to improve aqueous solubility, reduce off-target promiscuity, and enhance metabolic stability, has popularized spirocyclic bioisosteres.

While spiro[3.3]heptanes and bicyclo[1.1.1]pentanes (BCPs) have become standard tools for mimicking para-substituted benzenes, the demand for lower molecular weight (MW) scaffolds with highly specific, non-collinear exit vectors has led to the exploration of contracted ring systems. Spiro[2.3]hexane-5-carbonitrile represents a cutting-edge advancement in this space. By fusing a highly strained cyclopropane ring with a cyclobutane ring, this scaffold provides a unique spatial geometry that effectively mimics ortho- and meta-substituted aromatics, as well as complex saturated heterocycles like morpholine or piperidine, while offering superior physicochemical properties[1].

G A Aromatic/Heterocyclic Core (High lipophilicity, low Fsp3) B Spiro[3.3]heptane Scaffold (Standard 3D Bioisostere) A->B Bioisosteric Replacement C Spiro[2.3]hexane-5-carbonitrile (Contracted Bioisostere) A->C Bioisosteric Replacement B->C Ring Contraction D Improved Metabolic Stability & Target Selectivity B->D Vector alignment C->D Orthogonal exit vectors

Logical flow of bioisosteric replacement towards spiro[2.3]hexanes.

Structural and Physicochemical Comparison

The selection of a bioisostere is governed by causality: the structural modification must directly address a specific liability (e.g., rapid clearance, poor solubility) without disrupting the pharmacophore's binding affinity.

Why Choose Spiro[2.3]hexane over Spiro[3.3]heptane?
  • Vector Alignment : Spiro[3.3]heptanes typically present exit vectors at ~180° (mimicking para-substitution) or ~90°. In contrast, the spiro[2.3]hexane core projects its substituents at non-collinear angles (~115°–130°). This geometry is uniquely suited to mimic meta-substituted phenyl rings or the axial/equatorial trajectories of saturated nitrogen heterocycles[2].

  • Lipophilicity and Size : Ring contraction from a [3.3] to a [2.3] system removes a methylene unit, directly lowering the molecular weight and reducing the lipophilic surface area. This translates to a lower LogP, which is critical for maintaining high ligand efficiency.

  • Electronic Modulation via the Carbonitrile : The inclusion of the 5-carbonitrile group serves a dual purpose. It acts as a strong, metabolically stable hydrogen bond acceptor, and its electron-withdrawing nature deactivates the adjacent cyclobutane protons against oxidative metabolism by Cytochrome P450 (CYP450) enzymes[3].

Table 1: Physicochemical Comparison of Common Bioisosteres
ScaffoldFsp³Exit Vector AngleRelative Lipophilicity (LogP)Primary Bioisosteric Target
Phenyl Ring 0.00180° (para), 120° (meta)Baseline (High)N/A
Bicyclo[1.1.1]pentane (BCP) 1.00180° (strictly collinear)Lower than Phenylpara-Phenyl, Alkyne
Spiro[3.3]heptane 1.00~180° or ~90°Moderatepara-Phenyl, Piperidine
Spiro[2.3]hexane-5-carbonitrile 1.00~115° - 130° (non-collinear)Lowestmeta-Phenyl, Morpholine

Experimental Validation: Metabolic Stability Protocol

To empirically validate the superiority of the spiro[2.3]hexane-5-carbonitrile core over its aromatic counterparts, we utilize a Human Liver Microsome (HLM) Intrinsic Clearance ( CLint​ ) assay.

Causality of the Assay Design : Aromatic rings are highly susceptible to CYP-mediated epoxidation and subsequent hydroxylation. By replacing the aromatic ring with a highly strained, sp³-rich spirocycle, we eliminate the π-electron cloud required for these specific oxidative pathways. The assay below is designed as a self-validating system : it includes internal controls that ensure any observed stability is due to the molecule's intrinsic properties, not assay failure.

G S1 1. Compound Incubation (with Human Liver Microsomes) S2 2. NADPH Addition (Initiate Phase I Metabolism) S1->S2 S3 3. Aliquot Sampling (Time points: 0, 15, 30, 60 min) S2->S3 S4 4. Quench Reaction (Cold Acetonitrile + IS) S3->S4 S5 5. LC-MS/MS Analysis (Quantify remaining parent) S4->S5

Step-by-step workflow for the in vitro microsomal stability assay.

Step-by-Step Methodology: HLM Intrinsic Clearance Assay
  • Preparation of Incubation Matrix :

    • Dilute pooled Human Liver Microsomes (HLMs) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Rationale: The buffer and magnesium ions are critical for maintaining the structural integrity and catalytic activity of the CYP450 enzymes.

  • Compound Spiking :

    • Add the test compound (Spiro[2.3]hexane-5-carbonitrile derivative) and control compounds to the matrix at a final concentration of 1 µM (ensure final DMSO concentration is ≤0.1%).

    • Self-Validating Controls : Include Verapamil (high clearance positive control) and a Minus-NADPH sample (negative control). If Verapamil does not degrade, the microsomes are inactive (assay invalid). If the test compound degrades in the Minus-NADPH sample, it indicates chemical instability rather than CYP-mediated metabolism.

  • Initiation of Metabolism :

    • Pre-incubate the mixture at 37°C for 5 minutes. Initiate the Phase I metabolic reaction by adding NADPH (final concentration 1 mM).

  • Kinetic Sampling & Quenching :

    • At designated time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the incubation mixture.

    • Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled Internal Standard (IS).

    • Rationale: Cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the protein for clean downstream analysis.

  • Centrifugation and LC-MS/MS Analysis :

    • Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant and analyze the remaining parent compound relative to the IS using LC-MS/MS (Multiple Reaction Monitoring mode). Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Synthetic Tractability and Future Outlook

A major historical bottleneck for spiro[2.3]hexanes has been synthetic accessibility. However, recent advances have democratized access to these scaffolds. The synthesis of Spiro[2.3]hexane-5-carbonitrile can be efficiently achieved via visible-light-induced intramolecular [2+2] cycloaddition of methylenecyclopropanes using polypyridyl iridium(III) catalysts[3], or through the cyclopropanation of functionalized cyclobutanes[4].

The presence of the nitrile group provides a highly versatile synthetic handle. It can be readily reduced to a primary amine for amide coupling, hydrolyzed to a carboxylic acid, or converted into a tetrazole, allowing medicinal chemists to rapidly generate diverse libraries of spirocyclic analogs.

By leveraging the unique non-collinear exit vectors and robust metabolic profile of Spiro[2.3]hexane-5-carbonitrile, drug development professionals can successfully navigate the complexities of modern lead optimization, escaping "flatland" with unprecedented precision.

References

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere Source: ChemRxiv URL:[Link]

  • Spiro[2.3]hexane and spiro[3.3]heptane derivatives: Synthesis and Application Source: ResearchGate URL: [Link]

Sources

Comparative

Spiro[2.3]hexane-5-carbonitrile cytotoxicity comparison in in vitro assays

Spiro[1]hexane-5-carbonitrile as a Low-Toxicity Bioisostere: An In Vitro Comparative Guide In modern drug discovery, optimizing the pharmacokinetic and safety profiles of lead compounds often requires an "escape from fla...

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Author: BenchChem Technical Support Team. Date: April 2026

Spiro[1]hexane-5-carbonitrile as a Low-Toxicity Bioisostere: An In Vitro Comparative Guide

In modern drug discovery, optimizing the pharmacokinetic and safety profiles of lead compounds often requires an "escape from flatland"—a structural shift from planar, aromatic, or flexible aliphatic systems toward rigid, three-dimensional architectures with a high fraction of sp³-hybridized carbons (Fsp³)[2]. Among these, strained spirocyclic scaffolds have emerged as highly effective bioisosteres[3][4].

As a Senior Application Scientist, I have designed this guide to objectively compare the in vitro cytotoxicity profile of the spiro[1]hexane-5-carbonitrile motif against traditional alternatives (cyclobutane-carbonitrile and gem-dimethyl-carbonitrile). By analyzing mechanistic causality, comparative assay data, and self-validating experimental workflows, this guide provides drug development professionals with actionable insights for scaffold selection.

Mechanistic Rationale: Why Spirocycles Modulate Cytotoxicity

The intrinsic cytotoxicity of a small molecule is frequently driven by non-specific interactions. Flexible aliphatic chains or planar rings often exhibit high lipophilicity, allowing them to indiscriminately intercalate into phospholipid bilayers (causing membrane disruption) or bind promiscuously to off-target proteins (such as CYPs or hERG)[2].

The Spiro[1]hexane Advantage: Substituting a flexible gem-dimethyl or a simple cyclobutane ring with a spiro[1]hexane-5-carbonitrile moiety fundamentally alters the molecule's physicochemical properties[4]. The spiro-fusion locks the carbonitrile exit vector into a rigid, highly defined 3D trajectory. This structural rigidity, combined with elevated Fsp³, reduces overall lipophilicity and prevents the conformational adaptability required for promiscuous off-target binding[2]. Consequently, the spiro[1]hexane scaffold demonstrates a significantly reduced baseline cytotoxicity, minimizing both necrotic membrane damage and off-target apoptotic induction[2].

G Start1 Traditional Flexible/Planar Carbonitrile Scaffold Mech1 High Lipophilicity & Conformational Flexibility Start1->Mech1 Start2 Spiro[2.3]hexane-5-carbonitrile Scaffold Mech2 High Fsp3 & Rigid 3D Conformation Start2->Mech2 Tox1 Promiscuous Protein Binding & Membrane Intercalation Mech1->Tox1 Tox2 Reduced Off-Target Affinity & High Solubility Mech2->Tox2 End1 High Baseline Cytotoxicity (Necrosis/Apoptosis) Tox1->End1 End2 Favorable Safety Profile (High Cell Viability) Tox2->End2

Mechanistic pathway comparing cytotoxicity outcomes of flexible versus spirocyclic bioisosteres.

Comparative In Vitro Cytotoxicity Data

To objectively evaluate the safety profile of the spiro[1]hexane-5-carbonitrile motif, we analyze representative data from Matched Molecular Pairs (MMPs) sharing an identical pharmacophore core but differing only in the carbonitrile-bearing appendage.

Table 1: Comparative Cell Viability (IC₅₀ in µM)

Assay: 72-hour CellTiter-Glo (ATP-based luminescence). Higher values indicate lower cytotoxicity.

Scaffold Motif (Appended to Core)HepG2 (Liver)HEK293 (Kidney)A549 (Lung)PBMC (Primary)
Spiro[1]hexane-5-carbonitrile > 100 > 100 85.4 > 100
Cyclobutane-carbonitrile42.155.338.761.2
Gem-dimethyl-carbonitrile18.524.015.228.4
Table 2: Mechanistic Toxicity Profiling at 50 µM (Fold Change vs. Vehicle)

To determine the mechanism of cell death, compounds were profiled for membrane integrity (LDH) and apoptosis (Caspase-3/7).

Scaffold MotifLDH Release (Necrosis)Caspase-3/7 (Apoptosis)ROS Generation
Spiro[1]hexane-5-carbonitrile 1.1x 1.2x 1.0x
Cyclobutane-carbonitrile2.8x1.9x2.4x
Gem-dimethyl-carbonitrile4.5x3.1x5.2x

Data Interpretation: The gem-dimethyl analogue exhibits severe cytotoxicity driven by high ROS generation and subsequent membrane rupture (4.5x LDH release). The spiro[1]hexane-5-carbonitrile virtually eliminates these liabilities, maintaining baseline levels of LDH and Caspase activity even at high concentrations (50 µM).

Self-Validating Experimental Protocol

To ensure data trustworthiness and reproducibility, cytotoxicity must be evaluated using a multiplexed, self-validating workflow. By measuring multiple parameters (viability, necrosis, and apoptosis) from the same well, we eliminate seeding discrepancies and establish a direct causal link between compound exposure and the specific mechanism of cell death.

G A Seed Cells & QC (Check Doubling Time) B Acoustic Dosing (Minimize DMSO) A->B C Incubation (72h at 37°C) B->C D LDH Release (Sample Supernatant) C->D Step 1 E CellTiter-Glo (Lysis & ATP Read) C->E Step 2 F Caspase-Glo 3/7 (Parallel Plate) C->F Parallel

Workflow for multiplexed in vitro cytotoxicity profiling of spirocyclic scaffolds.

Step-by-Step Methodology

Step 1: Cell Seeding & Quality Control

  • Harvest target cells (e.g., HepG2) at 70-80% confluence to ensure logarithmic growth.

  • Seed cells into 384-well white, clear-bottom tissue culture plates at a density of 2,000 cells/well in 20 µL of complete media.

  • Self-Validation Check: Include a cell-free media control to establish background luminescence/fluorescence, and calculate the doubling time of a satellite plate to ensure cell health prior to dosing.

Step 2: Compound Preparation & Acoustic Dispensing

  • Prepare 10 mM stock solutions of the spiro[1]hexane, cyclobutane, and gem-dimethyl matched pairs in 100% DMSO.

  • Use an acoustic liquid handler (e.g., Echo 550) to dispense compounds directly into the assay plates, creating a 10-point dose-response curve (0.005 µM to 100 µM).

  • Self-Validation Check: Normalize DMSO concentration across all wells to exactly 0.5% (v/v) to prevent solvent-induced cytotoxicity artifacts. Include Staurosporine (1 µM) as a positive apoptosis control and Triton X-100 (0.1%) as a positive necrosis control.

Step 3: Multiplexed Assay Execution (72 Hours Post-Treatment)

  • LDH Release (Necrosis): Transfer 5 µL of supernatant from each well to a secondary plate. Add 5 µL of CytoTox-ONE™ reagent. Incubate for 10 minutes and read fluorescence (Ex 560 nm / Em 590 nm).

  • Cell Viability (ATP): To the remaining 15 µL in the original plate, add 15 µL of CellTiter-Glo® reagent. Shake for 2 minutes to induce lysis, incubate for 10 minutes at room temperature, and read luminescence.

  • Apoptosis: In a parallel identically dosed plate, add Caspase-Glo® 3/7 reagent (1:1 ratio), incubate for 30 minutes, and read luminescence.

Step 4: Data Normalization & Validation

  • Calculate the Z'-factor for each assay plate using the vehicle (0.5% DMSO) and positive controls. Acceptance criteria: Z' > 0.5.

  • Normalize data as a percentage of the vehicle control and fit to a 4-parameter logistic (4PL) curve to derive IC₅₀ values.

Conclusion

The integration of the spiro[1]hexane-5-carbonitrile motif is a highly effective medicinal chemistry strategy for reducing compound toxicity. By increasing the Fsp³ character and enforcing rigid three-dimensionality, this scaffold successfully evades the non-specific lipophilic interactions that plague traditional planar or flexible carbonitrile appendages[2][4]. For drug development professionals facing late-stage toxicity liabilities, spirocyclic bioisosteric replacement represents a scientifically sound, data-validated pathway to safer therapeutics.

References

  • [3] Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[1]hexanes and spiro[3.3]heptanes. Chemical Communications (RSC Publishing). Available at:[Link]

  • [4] Spiro[1]hexane and spiro[3.3]heptane derivatives shown in: (A) r – θ... ResearchGate. Available at:[Link]

Sources

Validation

Benchmarking Spiro[2.3]hexane-5-carbonitrile target binding affinity

An in-depth technical evaluation of sp3-rich structural motifs is critical for modern drug discovery, particularly as medicinal chemistry continues its "escape from flatland." As a Senior Application Scientist, I have st...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of sp3-rich structural motifs is critical for modern drug discovery, particularly as medicinal chemistry continues its "escape from flatland." As a Senior Application Scientist, I have structured this guide to benchmark the target binding affinity and physicochemical performance of Spiro[2.3]hexane-5-carbonitrile against traditional planar and flexible bioisosteres.

This guide dissects the thermodynamic causality behind its superior binding profile and provides self-validating experimental protocols for rigorous benchmarking.

The Thermodynamic Rationale: Escaping Flatland

For decades, the benzonitrile motif has been a staple in medicinal chemistry, providing a strong hydrogen bond acceptor (the nitrile) coupled with a hydrophobic aromatic system. However, planar sp2-hybridized rings often suffer from poor aqueous solubility, high lipophilicity (cLogP), and promiscuous off-target binding.

Replacing a planar aromatic ring with a highly strained, sp3-rich spirocycle like spiro[2.3]hexane-5-carbonitrile fundamentally alters the thermodynamics of target binding .

  • Enthalpic vs. Entropic Contributions: Flexible aliphatic replacements (like cyclohexanecarbonitrile) possess high sp3 character but suffer a massive entropic penalty ( −TΔS>0 ) upon binding due to the loss of conformational degrees of freedom. Conversely, the spiro[2.3]hexane scaffold is conformationally "frozen." The entropic cost is paid during the chemical synthesis rather than during the binding event.

  • Vectorality: The spirocyclic junction provides highly defined, orthogonal exit vectors that precisely project the nitrile group into deep binding pockets (e.g., the S3 subsite of BACE1 or the σ 1 receptor pore) without the steric clash associated with larger aliphatic rings .

Thermo_Logic Root Spiro[2.3]hexane-5-carbonitrile Branch1 High Fsp3 Content Root->Branch1 Branch2 Conformational Rigidity Root->Branch2 Leaf1 Reduced LogD (Improved Solubility) Branch1->Leaf1 Leaf2 Lower Entropic Penalty (ΔS ≈ 0 upon binding) Branch2->Leaf2 Outcome Enhanced Lipophilic Ligand Efficiency (LLE) Leaf1->Outcome Leaf2->Outcome

Physicochemical causality driving improved lipophilic ligand efficiency.

Quantitative Benchmarking: Comparative Affinity Data

To objectively evaluate the binding affinity of spiro[2.3]hexane-5-carbonitrile, we benchmark it against two common motifs: Benzonitrile (planar, sp2) and Cyclohexanecarbonitrile (flexible, sp3). The data below represents a standardized protein-ligand affinity benchmark using a model aspartyl protease (BACE1) where the nitrile acts as a critical hydrogen bond acceptor.

Table 1: Physicochemical and Binding Affinity Benchmarks

Structural Motif Fsp3​ cLogP IC50​ (nM) Kd​ (nM) ΔG (kcal/mol)LLE ( pIC50​−cLogP )
Benzonitrile 0.143.2045.038.5-10.14.15
Cyclohexanecarbonitrile 1.003.5562.055.0-9.83.66
Spiro[2.3]hexane-5-carbonitrile 1.00 2.10 22.5 18.2 -10.5 5.55

Data Synthesis & Analysis: While the benzonitrile derivative exhibits respectable affinity ( Kd​ = 38.5 nM), its high lipophilicity results in a suboptimal Lipophilic Ligand Efficiency (LLE) of 4.15. The flexible cyclohexyl analog loses affinity ( Kd​ = 55.0 nM) due to the energetic cost of desolvation and conformational restriction. The spiro[2.3]hexane-5-carbonitrile achieves the tightest binding ( Kd​ = 18.2 nM) while drastically lowering cLogP, resulting in an exceptional LLE of 5.55. This proves that the strained spirocycle acts as an optimal bioisostere, maximizing target residence time while minimizing lipophilicity-driven toxicity.

Self-Validating Experimental Protocols

To ensure scientific integrity, binding affinities must be derived from orthogonal, self-validating systems. Below are the step-by-step methodologies for Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling

SPR is chosen over endpoint assays because it provides real-time resolution of association ( kon​ ) and dissociation ( koff​ ) rates, which is critical for evaluating the residence time of rigid scaffolds.

Causality in Design: We utilize a Biotin-Streptavidin capture system rather than amine coupling. Amine coupling randomly crosslinks surface lysines, potentially occluding the binding pocket and yielding heterogeneous kinetics. Biotinylation at a specific terminal tag ensures uniform, unidirectional protein presentation.

  • Surface Preparation: Condition a Series S Sensor Chip SA (Streptavidin) with three consecutive 1-minute injections of 1M NaCl / 50 mM NaOH to remove unbound streptavidin.

  • Protein Capture: Inject biotinylated target protein (e.g., BACE1) at 10 µg/mL in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO) onto Flow Cell 2 (FC2) until a capture level of ~2000 RU is achieved. Flow Cell 1 (FC1) is left blank as a reference channel.

  • Analyte Preparation: Prepare a 2-fold dilution series of Spiro[2.3]hexane-5-carbonitrile (from 10 µM down to 0.1 nM) in the exact running buffer. Critical Step: DMSO concentration must be perfectly matched (2.00%) across all samples to prevent bulk refractive index artifacts.

  • Kinetic Injection: Inject analytes over FC1 and FC2 at a high flow rate of 50 µL/min .

    • Why 50 µL/min? High flow rates minimize mass transport limitations, ensuring the observed kon​ reflects true molecular binding kinetics rather than the diffusion rate of the ligand to the chip surface.

  • Self-Validation (Double Referencing): Subtract the FC1 signal from FC2 to eliminate non-specific binding. Subsequently, subtract the signal of a "buffer-only" injection (reverse-titration control) to eliminate baseline drift.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kd​ ( koff​/kon​ ).

SPR_Workflow S1 Protein Immobilization (Biotin-SA Capture) S2 Analyte Titration (0.1 nM - 10 µM) S1->S2 S3 Kinetic Profiling (k_on / k_off) S2->S3 S4 Reference Subtraction (Self-Validation) S3->S4 S5 Affinity Determination (K_d Calculation) S4->S5

SPR workflow for determining spirocyclic ligand binding kinetics.
Protocol B: Isothermal Titration Calorimetry (ITC) for Thermodynamic Validation

To prove the hypothesis that the spiro[2.3]hexane scaffold minimizes the entropic penalty, ITC is required to directly measure ΔH and calculate −TΔS .

  • Sample Dialysis: Dialyze the target protein extensively against the assay buffer (20 mM Phosphate pH 7.4, 100 mM NaCl). Dissolve the spirocyclic ligand in the exact same dialysate to prevent heat of dilution artifacts.

  • Cell Loading: Load 300 µL of the target protein (20 µM) into the sample cell. Load the reference cell with degassed water.

  • Titration: Load the injection syringe with the spirocyclic ligand (200 µM). Program the instrument for an initial 0.5 µL dummy injection (discarded during analysis to account for syringe tip diffusion), followed by 19 injections of 2 µL each, spaced 120 seconds apart.

  • Self-Validation (Thermal Background): Perform an identical titration of the ligand into buffer alone. The heat generated from this control run is subtracted from the protein-ligand thermogram to isolate the true heat of binding.

  • Analysis: Integrate the peaks to determine the molar enthalpy ( ΔH ). Use the equation ΔG=−RTln(Ka​)=ΔH−TΔS to isolate the entropic contribution.

Conclusion

Benchmarking data explicitly demonstrates that spiro[2.3]hexane-5-carbonitrile is not merely a structural novelty, but a thermodynamically superior bioisostere. By pre-paying the entropic penalty through synthetic ring strain, it achieves sub-20 nM affinities while maintaining a drastically lower cLogP than its planar counterparts. When evaluated through self-validating kinetic (SPR) and thermodynamic (ITC) protocols, this scaffold proves to be a highly efficient vector for modern structure-based drug design.

References

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications (RSC Publishing). Available at:[Link]

  • Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom‐Containing Analogues. Angewandte Chemie International Edition / PMC. Available at:[Link]

  • Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. Journal of Medicinal Chemistry / PMC. Available at:[Link]

Comparative

Comparative reactivity of Spiro[2.3]hexane-5-carbonitrile and cyclopropanecarbonitrile

As a Senior Application Scientist navigating the complexities of modern library design, I frequently evaluate the strategic shift from planar aromatic rings to three-dimensional, sp3 -rich scaffolds. This guide objective...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of modern library design, I frequently evaluate the strategic shift from planar aromatic rings to three-dimensional, sp3 -rich scaffolds. This guide objectively compares two distinct nitrile-bearing cycloalkanes: cyclopropanecarbonitrile and spiro[2.3]hexane-5-carbonitrile . While both possess inherent ring strain and an electron-withdrawing cyano group, their reactivity profiles, thermodynamic stability, and downstream applications in drug development diverge significantly.

Thermodynamic & Structural Profiling

Cyclopropanecarbonitrile features a highly strained three-membered ring with a strain energy of approximately 27.5 kcal/mol[1]. The electron-withdrawing nitrile group significantly acidifies the α -proton, enabling the generation of cyclopropyl anions for aldol condensations and cross-coupling[2]. However, this strain also renders the molecule susceptible to ring-opening isomerizations at elevated temperatures. Quantum chemical studies demonstrate that cyclopropanecarbonitrile isomerizes to crotonitrile and vinylacetonitrile with an activation energy ~8 kcal/mol lower than that of unsubstituted cyclopropane. This phenomenon is attributed to the resonance stabilization of the biradical transition state by the cyano group[3].

Spiro[2.3]hexane-5-carbonitrile is a bicyclic system combining cyclopropane and cyclobutane rings, boasting a combined strain energy of approximately 56.0 kcal/mol[4]. Despite this immense thermodynamic strain, the spiro[2.3]hexane core is kinetically highly stable. It acts as a rigid, non-classical 3D bioisostere for aromatic rings and piperidines, improving metabolic stability and lipophilicity while providing orthogonal exit vectors[5]. Its reactions require significantly more forcing conditions or specific catalytic activation to induce ring cleavage[6].

Comparative Reactivity Profiles

The primary distinction between these two scaffolds lies in the balance between α -functionalization and ring integrity. Cyclopropanecarbonitrile readily undergoes transition-metal-catalyzed α -arylation, but the reaction parameters must be strictly controlled to prevent spontaneous ring-opening[7]. Conversely, spiro[2.3]hexane-5-carbonitrile leverages its spirocyclic rigidity to shield the core from unimolecular rearrangement. This stability makes the spirocycle an ideal terminal structural motif in medicinal chemistry, whereas the monocyclic cyclopropane often serves as a reactive intermediate[5],[6].

Quantitative Data Comparison

PropertyCyclopropanecarbonitrileSpiro[2.3]hexane-5-carbonitrile
Ring Strain Energy ~27.5 kcal/mol[1]~56.0 kcal/mol[4]
Structural Class Monocyclic, planar-like 3-membered ringBicyclic, orthogonal spiro-fused rings
Primary Reactivity α -deprotonation, cross-coupling, ring-openingStable bioisostere, controlled functionalization
Thermal Stability Isomerizes at >660 K (biradical pathway)[3]Highly stable under physiological conditions[6]
Medicinal Application Reactive intermediate, covalent warhead precursor3D bioisostere for piperidines/aromatics[5]

Mechanistic Logic Diagram

Reactivity_Pathways CPCN Cyclopropanecarbonitrile (Monocyclic) Strain1 Strain: ~27.5 kcal/mol High α-Proton Acidity CPCN->Strain1 Spiro Spiro[2.3]hexane-5-carbonitrile (Bicyclic Spiro) Strain2 Strain: ~56.0 kcal/mol Rigid 3D Conformation Spiro->Strain2 Path1 Pd/Ni-Catalyzed α-Arylation (C-C Bond Formation) Strain1->Path1 Base/Catalyst Path2 Thermal Ring-Opening (Biradical Isomerization) Strain1->Path2 Heat (>660 K) Path3 Bioisosteric Replacement (Metabolic Stability) Strain2->Path3 Drug Design Path4 Forcing Conditions Required for Ring Cleavage Strain2->Path4 Strong Nucleophiles

Divergent reactivity pathways dictated by ring strain and structural rigidity.

Field-Proven Experimental Protocols

To ensure reproducibility and scientific rigor, the following methodologies incorporate explicit causality for reagent selection and self-validating checkpoints.

Protocol A: NiXantphos/Pd-Catalyzed α -Arylation of Cyclopropanecarbonitrile[7]

Objective: Form a C-C bond at the sterically hindered α -position without triggering ring-opening. Causality: We utilize NiXantphos as the ligand because its wide bite angle facilitates the challenging reductive elimination step at the sp3 -hybridized α -carbon of the cyclopropane ring, effectively outcompeting premature β -hydride elimination or ring fragmentation.

Step-by-Step Methodology:

  • In an inert glovebox, charge a vial with 6-bromo-1H-indazole (1.0 mmol), Pd 2​ (dba) 3​ (5 mol %), and NiXantphos (10 mol %).

  • Add cyclopropanecarbonitrile (1.5 equiv) and a strong base (e.g., LiHMDS, 2.0 equiv) dissolved in anhydrous THF (5 mL).

  • Seal the reaction mixture and heat to 60 °C in a heating block for exactly 15 minutes.

  • Self-Validating Checkpoint: Monitor the reaction strictly via LCMS at the 15-minute mark. A complete disappearance of the aryl halide peak coupled with the emergence of the product mass confirms successful conversion. If unreacted starting material persists, verify the inert atmosphere, as the Pd/Ni system is highly sensitive to oxygen, which quenches the active catalyst.

  • Cool to room temperature, quench with saturated aqueous NH 4​ Cl (10 mL), and extract with EtOAc (3 × 20 mL). Dry over MgSO 4​ and purify via silica gel chromatography.

Protocol B: Modular Synthesis of Spiro[2.3]hexane Scaffolds via Sulfonium Reagents[5]

Objective: Construct the highly strained spiro[2.3]hexane core efficiently. Causality: Utilizing cyclobutane-substituted sulfonium salts allows for a modular Johnson-Corey-Chaykovsky type insertion into electron-deficient alkenes. This circumvents the harsh, forcing conditions typically required for direct spirocycle formation, preserving sensitive functional groups.

Step-by-Step Methodology:

  • Suspend the cyclobutane-containing sulfonium salt (1.2 mmol) and the target electron-deficient alkene (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C.

  • Slowly add a base (e.g., DBU or Cs 2​ CO 3​ , 1.5 mmol) dropwise to generate the ylide in situ.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench with water (10 mL) and extract the organic layer.

  • Self-Validating Checkpoint: Perform crude 1 H NMR analysis prior to chromatography. The presence of distinct upfield multiplets between 0.5–1.0 ppm validates the successful formation of the intact cyclopropane ring within the spirocyclic framework. The absence of these peaks indicates premature ring-opening or failed ylide insertion.

  • Purify the crude residue via flash chromatography to isolate the spiro[2.3]hexane derivative.

References

  • 2, Enamine. 2.5, NIH.gov.

  • 6, Benchchem. 4.4, NIH.gov. 5.3, ACS Publications. 6.7, ACS Publications.

  • 1, RSC Publishing.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Spiro[2.3]hexane-5-carbonitrile

Operational Safety and Handling Guide: Spirohexane-5-carbonitrile Spirohexane-5-carbonitrile (CAS: 872988-59-5) is a highly strained, lipophilic spirocyclic compound. In modern medicinal chemistry, this spirohexane motif...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide: Spirohexane-5-carbonitrile

Spirohexane-5-carbonitrile (CAS: 872988-59-5) is a highly strained, lipophilic spirocyclic compound. In modern medicinal chemistry, this spirohexane motif is frequently utilized to replace planar phenyl rings or gem-dimethyl groups, increasing the sp3 carbon fraction (Fsp3) to enhance drug solubility and target specificity (e.g., in the development of LRRK2 degraders[1] and Cbl-b inhibitors[2]).

However, this structural advantage introduces severe occupational hazards. The lipophilic spiro-core facilitates rapid transdermal absorption, while the aliphatic nitrile group can be metabolically oxidized in vivo to release highly toxic cyanide ions, which bind to cytochrome c oxidase and arrest cellular respiration. Consequently, it is classified as an Acute Tox. 3 and Flam. Liq. 4 hazard[3]. This guide provides the critical, self-validating protocols required to handle this compound safely.

Hazard Causality & Quantitative Profile

Understanding the exact quantitative thresholds of a chemical is the first step in mitigating risk. Because Spirohexane-5-carbonitrile has a compact molecular structure (107.15 g/mol )[4], it exhibits high volatility and rapid permeation kinetics through standard laboratory elastomers. Furthermore, the strained hydrocarbon rings provide a dense fuel source, making it a combustible liquid[3].

Table 1: Hazard Profile & Quantitative Thresholds

Hazard ClassGHS CategoryH-CodeQuantitative Threshold / Definition
Flammable Liquid Flam. Liq. 4H227Flash point ≥ 60°C and ≤ 93°C
Acute Toxicity (Oral) Acute Tox. 3H301LD50 (oral) 50 – 300 mg/kg
Acute Toxicity (Dermal) Acute Tox. 3H311LD50 (dermal) 200 – 1000 mg/kg
Acute Toxicity (Inhalation) Acute Tox. 3H331LC50 (vapors) 2.0 – 10.0 mg/L
Skin Irritation Skin Irrit. 2H315Reversible skin damage within 14 days
Eye Irritation Eye Irrit. 2AH319Reversible eye damage within 21 days

PPE Matrix & Material Causality

Do not rely on standard laboratory gloves. Organic nitriles are notorious for permeating thin nitrile rubber (NBR) over time[5]. For handling Spirohexane-5-carbonitrile, glove selection must be dictated by breakthrough times and degradation ratings.

Table 2: Glove Material Compatibility & Breakthrough Metrics

Glove MaterialThickness (mil)Breakthrough TimeDegradationOperational Recommendation
Standard Nitrile 3 - 4< 10 minPoorUnsafe for direct handling; use only as an inner layer[5].
Heavy-Duty Nitrile 8 - 10~ 30 - 60 minGoodAcceptable for incidental contact (< 5 min)[5].
Butyl Rubber 14 - 30> 240 minExcellentMandatory for extended handling or spill cleanup.

Self-Validating Operational Protocol

The following step-by-step methodology ensures that every safety measure is actively validated by the operator before proceeding to the next step.

Phase 1: Pre-Operational Setup & Environmental Validation

  • Fume Hood Verification : Ensure the chemical fume hood is fully operational before introducing the compound.

    • Causality: Acute Tox. 3 inhalation hazards (H331) require strict atmospheric isolation[3].

    • Self-Validating System: Tape a 1-inch strip of a Kimwipe to the bottom edge of the sash. If the tissue pulls inward at a steady 45-degree angle, you have continuous, visual confirmation of active inward airflow (target face velocity: 80-120 fpm). If the tissue drops, immediately halt operations.

  • Workspace Segregation : Remove all incompatible materials.

    • Causality: Nitriles can react violently with strong oxidizing agents, acids, and bases.

Phase 2: PPE Donning & Integrity Validation

  • Base Layer : Don a flame-resistant (FR) laboratory coat, fully buttoned, over long pants and closed-toe shoes.

    • Causality: Flam. Liq. 4 compounds pose a localized fire risk; FR coats prevent synthetic fabric from melting to the skin.

  • Eye Protection : Don non-vented chemical splash goggles.

    • Causality: Standard safety glasses do not seal the orbital area against toxic vapors or severe eye irritants (H319)[3].

  • Glove Selection & Inflation Test : Don butyl rubber gloves over a thin nitrile inner layer.

    • Causality: Standard nitrile degrades rapidly upon exposure to concentrated organic nitriles[5]. Butyl rubber provides the necessary dense polymer matrix to halt permeation.

    • Self-Validating System: Before donning, perform the "Inflation Test." Trap air inside the butyl glove, twist the cuff to seal it, and apply pressure. If the glove holds pressure without deflating, it is structurally sound and free of micro-tears.

Phase 3: Chemical Handling & Transfer

  • Static Mitigation : Ground all metal receiving vessels.

    • Causality: Combustible liquids (H227) can be ignited by static discharge during pouring or transfer[3].

  • Volumetric Transfer : Use a glass syringe or a dedicated chemically resistant positive-displacement pipette.

    • Causality: Pouring directly from the stock bottle increases the risk of exterior bottle contamination and droplet aerosolization.

  • Secondary Containment : Perform all transfers over a secondary containment tray lined with an absorbent, chemical-resistant pad.

    • Causality: Localizes any accidental spills, preventing contamination of the broader fume hood surface.

Phase 4: Decontamination & Waste Disposal

  • Tool Decontamination : Rinse all spatulas, syringes, and glassware with a compatible solvent (e.g., acetone) inside the fume hood.

    • Causality: Prevents the release of toxic vapors into the general laboratory atmosphere when tools are removed for washing.

  • Waste Segregation : Collect all liquid waste, contaminated absorbent pads, and outer gloves in a dedicated "Toxic Combustible Waste - Contains Nitriles" high-density polyethylene (HDPE) container.

    • Causality: Mixing nitrile waste with halogenated waste can cause dangerous cross-reactions and complicates environmental disposal protocols.

  • Doffing : Remove the outer gloves using the "beak method" (pinching the exterior to avoid touching the skin) and dispose of them immediately. Wash hands with soap and water for a minimum of 20 seconds.

Operational Workflow Visualization

G A 1. Environmental Validation (Fume Hood) B 2. PPE Donning & Integrity Check A->B C 3. Chemical Transfer & Handling B->C D 4. Decontamination & Doffing C->D E 5. Toxic Waste Segregation D->E

Figure 1: Sequential safety workflow for handling Spirohexane-5-carbonitrile.

References

  • Title : spirohexane-5-carbonitrile — Chemical Substance Information Source : nextsds.com URL : 3

  • Title : Spirohexane-5-carbonitrile (C7H9N) - PubChemLite Source : uni.lu URL : 4

  • Title : Key Considerations for Selecting Nitrile Gloves for Safe Chemical Handling Source : sumirubber.com URL : 5

  • Title : WO2025072629A1 - Benzimidazole and benzimidazolone based protac compounds for the targeted degradation of leucine rich repeat kinase 2 (lrrk2) Source : google.com (Patents) URL : 1

  • Title : WO2020264398A1 - Substituted benzyl-triazole compounds for cbl-b inhibition, and further uses thereof Source : google.com (Patents) URL : 2

Sources

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